molecular formula C8H13ClN2OS B238044 TG-2-IN-1 CAS No. 135273-74-4

TG-2-IN-1

Numéro de catalogue: B238044
Numéro CAS: 135273-74-4
Poids moléculaire: 220.72 g/mol
Clé InChI: NFZZAUJDSJWLTQ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2MeOTI Chloride is a chemical reagent for research purposes. This compound is provided for laboratory and chemical research applications. Researchers are exploring its potential as a building block in organic synthesis and for developing novel molecules. Its specific properties and mechanism of action are under investigation in various scientific studies. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZAUJDSJWLTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=[N+](C=CN1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928939
Record name 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
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Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135273-74-4
Record name 1H-Imidazolium, 1,3-dimethyl-2-[(2-oxopropyl)thio]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135273-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-2-((2-oxopropyl)thio)imidazolium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135273744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
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Foundational & Exploratory

TG-2-IN-1: Unraveling the Mechanism of a Transglutaminase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for the Scientific Community

Introduction

Transglutaminase 2 (TG2 or TGM2) is a multifaceted enzyme implicated in a wide array of cellular processes, including protein cross-linking, signal transduction, and extracellular matrix stabilization.[1][2] Its dysregulation is associated with a variety of pathological conditions, making it a compelling target for therapeutic intervention. TG-2-IN-1 has been identified as an inhibitor of Transglutaminase 2. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action of this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of Transglutaminase 2

This compound functions as an inhibitor of Transglutaminase 2 (TG2). The primary catalytic function of TG2 involves a calcium-dependent transamidation reaction, which forms stable isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[3] This cross-linking activity is crucial for the stabilization of the extracellular matrix and other protein networks.

The catalytic cycle of TG2 is initiated by the nucleophilic attack of the active site cysteine residue (Cys277) on the glutamine substrate, forming a thioester intermediate and releasing ammonia.[3] A primary amine, such as the lysine residue of another protein, then attacks this intermediate, resulting in the formation of a cross-linked product and regeneration of the enzyme's active site.[3]

While the specific binding mode and inhibitory kinetics of this compound have not been detailed in publicly available primary scientific literature, inhibitors of TG2 are generally classified into three main categories:

  • Competitive Inhibitors: These molecules, often primary amines, compete with the lysine substrate for binding to the acyl-enzyme intermediate.

  • Reversible Inhibitors: These compounds bind non-covalently to the enzyme, often at the active site or allosteric sites, to prevent substrate binding or catalysis.

  • Irreversible Inhibitors: These inhibitors typically form a covalent bond with the active site cysteine (Cys277), permanently inactivating the enzyme.[3]

Further research is required to definitively place this compound into one of these classes and to elucidate its precise molecular interactions with TG2.

Signaling Pathways Modulated by TG2 Inhibition

Inhibition of TG2 by compounds like this compound can impact several downstream signaling pathways. TG2 is known to be involved in:

  • Cell Adhesion and Migration: TG2 interacts with fibronectin and integrins on the cell surface, playing a role in cell adhesion and migration.[4] Inhibition of TG2's extracellular functions may disrupt these processes.

  • G-Protein Signaling: Intracellularly, TG2 can act as a G-protein (Gαh), participating in signal transduction cascades.[2]

  • Apoptosis and Cell Survival: The role of TG2 in cell survival is complex and context-dependent. Its inhibition can have pro- or anti-apoptotic effects depending on the cell type and conditions.

A simplified representation of the central role of TG2 in cellular processes is depicted below.

Figure 1: Simplified overview of Transglutaminase 2 (TG2) signaling pathways and the inhibitory action of this compound.

Quantitative Data

As of the latest review of scientific literature, specific quantitative data for this compound, such as its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) against TG2, have not been published in peer-reviewed journals. For drug development and research applications, it is crucial to determine these parameters to understand the potency and efficacy of the inhibitor. A general table for reporting such data is provided below for when this information becomes available.

ParameterValueUnitsAssay ConditionsReference
IC50 ----
Ki ----
k_inact/Ki ----

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, established methodologies for assessing the activity of TG2 and the efficacy of its inhibitors can be adapted.

1. In Vitro TG2 Activity Assay (Colorimetric)

This assay measures the transamidation activity of TG2 by detecting the incorporation of a primary amine substrate into a protein.

  • Materials:

    • Recombinant human TG2

    • Substrate protein (e.g., N,N-dimethylcasein)

    • Amine substrate (e.g., biotinylated cadaverine)

    • Calcium chloride (CaCl2)

    • Dithiothreitol (DTT)

    • Tris buffer

    • Streptavidin-peroxidase conjugate

    • Peroxidase substrate (e.g., TMB)

    • Stop solution (e.g., sulfuric acid)

    • 96-well microplate

    • Plate reader

  • Protocol Workflow:

TG2_Activity_Assay start Start prepare_reagents Prepare Reagents: - TG2 Enzyme - Substrates - Buffers - this compound dilutions start->prepare_reagents add_inhibitor Add this compound to wells prepare_reagents->add_inhibitor add_tg2 Add TG2 Enzyme add_inhibitor->add_tg2 incubate1 Pre-incubate add_tg2->incubate1 add_substrates Add Substrate Mix (Protein + Amine) incubate1->add_substrates incubate2 Incubate to allow reaction add_substrates->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detection Add Streptavidin-HRP and Substrate stop_reaction->detection read_plate Read Absorbance detection->read_plate end End read_plate->end

Figure 2: General workflow for an in vitro colorimetric TG2 activity assay.

2. Cell-Based Adhesion Assay

This assay evaluates the effect of this compound on TG2-mediated cell adhesion to fibronectin.

  • Materials:

    • Cell line expressing TG2 (e.g., fibroblasts, certain cancer cell lines)

    • Fibronectin-coated 96-well plate

    • Serum-free cell culture medium

    • This compound

    • Calcein-AM or other cell viability stain

    • Fluorescence plate reader

  • Protocol Workflow:

Cell_Adhesion_Assay start Start coat_plate Coat 96-well plate with Fibronectin start->coat_plate seed_cells Seed cells in serum-free medium with this compound coat_plate->seed_cells incubate Incubate to allow adhesion seed_cells->incubate wash Wash to remove non-adherent cells incubate->wash stain Stain adherent cells (e.g., Calcein-AM) wash->stain read_fluorescence Read Fluorescence stain->read_fluorescence end End read_fluorescence->end

Figure 3: General workflow for a cell-based adhesion assay.

This compound is an inhibitor of Transglutaminase 2, a key enzyme with diverse biological functions. While the precise molecular mechanism of inhibition by this compound awaits elucidation through dedicated research, its action is expected to modulate TG2's catalytic and non-catalytic functions, thereby impacting cellular processes such as protein cross-linking, cell adhesion, and signal transduction. The experimental protocols outlined here provide a framework for the further characterization of this compound and other novel TG2 inhibitors, which will be instrumental in advancing our understanding of TG2 biology and its therapeutic potential. Further studies are essential to determine the quantitative inhibitory profile of this compound and its effects in various cellular and in vivo models.

References

TG-2-IN-1: A Technical Overview for Researchers in Transglutaminase-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed data on the specific transglutaminase-2 (TG2) inhibitor TG-2-IN-1 is limited. This guide provides the available information on this compound and supplements it with established knowledge regarding Transglutaminase-2 function, typical inhibitory assays, and associated signaling pathways to serve as a comprehensive resource for researchers.

Introduction to Transglutaminase-2 (TG2)

Transglutaminase-2 (TG2 or TGM2) is a unique, calcium-dependent enzyme known for its multifunctional nature. It is ubiquitously expressed and implicated in a wide array of cellular processes, including cell adhesion, migration, survival, apoptosis, and extracellular matrix (ECM) organization[1]. Beyond its primary role in catalyzing the formation of stable isopeptide bonds between protein-bound glutamine and lysine residues, TG2 also functions as a G-protein (Gαh), a protein disulfide isomerase, and a protein kinase[1].

The diverse functions of TG2 link it to the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and tissue fibrosis[2][3][4]. Its multifaceted role, particularly in promoting cell survival pathways and stabilizing the extracellular matrix, makes it a compelling therapeutic target for drug development.

Profile of the Inhibitor: this compound

This compound (also known as Compound D003) is identified as a small molecule inhibitor of Transglutaminase-2[5][6]. Information from commercial suppliers indicates its use in preclinical research, notably in studies related to myopia[5][6].

Cellular Effects

In vitro studies have demonstrated that this compound affects cell proliferation. Treatment of human scleral fibroblasts with this compound at concentrations ranging from 0.1 to 100 μM for five days resulted in a concentration-dependent inhibition of cell growth[5]. It is noted by suppliers that the compound may be unstable in solution, and freshly prepared solutions are recommended for experimental use[5].

Quantitative Data

As of this writing, specific quantitative metrics for the inhibition of TG2 by this compound, such as IC50 or Ki values, are not available in the public domain. For context, the following table presents data for other known TG2 inhibitors to provide a comparative framework for potency.

Inhibitor CompoundIC50 ValueTarget/Assay SystemMechanism of Action
GK921 7.71 µMHuman recombinant TGase 2Not Specified
ZM39923 10 nMTissue Transglutaminase (TGM2)Also a JAK3 inhibitor
Suvigletistat <0.5 µMTransglutaminase 2 (TG2)Not Specified
AA10 Not SpecifiedTransglutaminase 2 (TG2)Irreversible
ERW1041 ~10 µM (reduces activity by ~32%)Cell Surface TG2 Activity (Caco-2 cells)Competitive

Table 1: Comparative quantitative data for various known TG2 inhibitors. This table serves as an example for the type of data required to evaluate a novel inhibitor like this compound.[6][7]

Experimental Protocols for TG2 Inhibition Analysis

A critical step in characterizing an inhibitor like this compound is quantifying its effect on TG2's enzymatic activity. Below is a representative protocol for a colorimetric-based microplate assay, adapted from commercially available kits and common laboratory methods[8].

In Vitro TG2 Transamidation Activity Assay (Colorimetric)

This assay measures the Ca2+-dependent incorporation of an amine substrate into a glutamine-containing peptide, a direct measure of TG2's cross-linking activity.

Materials:

  • Recombinant human TG2

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Calcium Chloride (CaCl2)

  • Dithiothreitol (DTT)

  • Glutamine-donor substrate (e.g., Biotinylated T26 peptide)

  • Amine-donor substrate (e.g., coated on a microplate)

  • Stop Solution (e.g., EDTA to chelate Ca2+)

  • Detection Reagent (e.g., Streptavidin-Horseradish Peroxidase, SAv-HRP)

  • Chromogenic Substrate (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Test Inhibitor (this compound)

Procedure:

  • Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Enzyme Activation: In a microcentrifuge tube, pre-incubate recombinant TG2 with the desired concentrations of this compound for 15-30 minutes at 37°C in Assay Buffer containing DTT.

  • Reaction Initiation: Transfer the enzyme-inhibitor mixture to the wells of the amine-donor substrate-coated microplate. Add the glutamine-donor substrate and CaCl2 to initiate the reaction. The final reaction mixture should contain all components except the stop solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add Stop Solution to each well to halt the enzymatic reaction.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Detection: Add the SAv-HRP detection reagent to each well and incubate for 30-60 minutes at room temperature.

  • Signal Development: Wash the plate again, then add the TMB substrate. Allow color to develop in the dark for 15-30 minutes.

  • Measurement: Stop the color development with a suitable acid (e.g., 1M H2SO4) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_inhibitor Prepare Serial Dilutions of this compound pre_inc Pre-incubate TG2 with this compound prep_inhibitor->pre_inc prep_reagents Prepare Assay Reagents (Enzyme, Substrates, Buffers) prep_reagents->pre_inc init_rxn Add Substrates & CaCl2 to Initiate Reaction pre_inc->init_rxn incubate Incubate at 37°C init_rxn->incubate stop_rxn Add Stop Solution (EDTA) incubate->stop_rxn wash1 Wash Plate stop_rxn->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate at RT add_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb read_plate Read Absorbance at 450 nm add_tmb->read_plate

Workflow for an in vitro TG2 inhibition assay.

Core Signaling Pathways Modulated by TG2

Inhibition of TG2 is expected to impact several critical intracellular signaling pathways where it plays a regulatory role. A potent inhibitor like this compound would be a valuable tool to probe these networks.

NF-κB Pathway

TG2 can activate the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. TG2 cross-links the inhibitory protein IκBα, leading to its degradation and allowing the p65/p50 NF-κB subunits to translocate to the nucleus and activate target gene transcription[1][3]. Inhibition of TG2 would be expected to suppress this pro-survival and pro-inflammatory signaling.

G TG2 Transglutaminase-2 IkBa IκBα TG2->IkBa Cross-links & Promotes Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Transcription Nucleus->Genes Inhibitor This compound Inhibitor->TG2 Inhibits

TG2-mediated activation of the NF-κB pathway.

PI3K/Akt Pathway

TG2 is known to promote cell survival by activating the PI3K/Akt pathway. It can form a complex with signaling proteins or enhance integrin-mediated signaling, leading to the activation of Akt[2][3][9]. Activated Akt then phosphorylates downstream targets to inhibit apoptosis and promote cell proliferation.

G cluster_membrane Cell Membrane Integrin Integrins PI3K PI3K Integrin->PI3K Activates TG2 Transglutaminase-2 TG2->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Inhibitor This compound Inhibitor->TG2 Inhibits

TG2's role in activating the PI3K/Akt survival pathway.

Conclusion and Future Directions

This compound is a commercially available tool compound for the inhibition of Transglutaminase-2. While its cellular effects on fibroblast proliferation are documented, a comprehensive public profile including its potency (IC50), mechanism of action, and specific effects on key signaling pathways is currently lacking. Future research should focus on rigorous biochemical and cell-based characterization to validate its utility as a specific and potent TG2 inhibitor. Such studies will be crucial for interpreting data from in vitro and in vivo models and for establishing its potential as a lead compound in drug development programs targeting TG2-associated pathologies.

References

Understanding the enzymatic activity of transglutaminase-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Activity of Transglutaminase-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transglutaminase-2 (TG2) is a unique and multifunctional enzyme, the most ubiquitously expressed member of the transglutaminase family. This 78-kDa protein is notable not only for its primary calcium-dependent transamidation activity but also for a range of other enzymatic and non-enzymatic functions, including GTPase, protein kinase, and protein disulfide isomerase activities.[1][2] TG2 operates in diverse cellular compartments, including the cytosol, nucleus, mitochondria, and the extracellular matrix (ECM), where it plays critical roles in processes like cell adhesion, ECM stabilization, apoptosis, wound healing, and signal transduction.[3][4] Its dysregulation is implicated in numerous pathologies, including celiac disease, cancer, neurodegenerative disorders, and fibrosis, making it a significant target for therapeutic intervention.[2][3][4][5] This guide provides a detailed examination of the core enzymatic activities of TG2, its regulation, its role in signaling, and the experimental protocols used to assess its function.

Core Enzymatic Activity: The Transamidation Cycle

The hallmark function of TG2 is its Ca²⁺-dependent catalysis of post-translational modifications of proteins.[6] This occurs through an acyl-transfer reaction involving the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.

Reaction Types:

  • Transamidation (Cross-linking): When the primary amine is the ε-amino group of a lysine residue on another protein, TG2 forms a highly stable Nε-(γ-glutamyl)lysine isopeptide bond.[7] This cross-linking activity is crucial for stabilizing the ECM.[8]

  • Aminylation: Small molecule primary amines, such as polyamines, can be incorporated into proteins.

  • Deamidation: In the absence of a suitable amine substrate, water acts as the acyl acceptor, resulting in the deamidation of the glutamine residue to glutamic acid.[5][7][9] This reaction is pathologically significant in celiac disease, where the deamidation of gluten peptides increases their affinity for HLA-DQ2/DQ8 molecules, triggering an inflammatory immune response.[10]

Catalytic Mechanism:

The reaction mechanism is analogous to that of cysteine proteases and involves a catalytic triad of Cysteine-277 (Cys277), Histidine-335 (His335), and Aspartate-358 (Asp358).[5][11]

  • Acylation: The catalytic cycle begins with a nucleophilic attack by the thiolate group of Cys277 on the γ-carboxamide group of a substrate glutamine residue. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" involving a key tryptophan residue (W241).[9][11] The intermediate then collapses, releasing ammonia and forming a covalent γ-glutamyl thioester intermediate with the enzyme.[6]

  • Deacylation: A primary amine (e.g., from a lysine residue) performs a second nucleophilic attack on the thioester intermediate. This leads to the formation of the isopeptide bond and regeneration of the free enzyme.[5][6]

Diagram: TG2 Transamidation Catalytic Cycle

E_SH TG2 (E-SH) (Active Site Cys277) Tetra_Int1 Tetrahedral Intermediate 1 E_SH->Tetra_Int1 Nucleophilic Attack 1 (Cys277 attacks Gln) Gln_Sub Protein-Gln (Substrate) Gln_Sub->E_SH Substrate Binding Thioester γ-Glutamyl Thioester Intermediate (E-S-CO-R) Tetra_Int1->Thioester Intermediate Collapse Ammonia Ammonia (NH3) (Released) Tetra_Int1->Ammonia Tetra_Int2 Tetrahedral Intermediate 2 Thioester->Tetra_Int2 Nucleophilic Attack 2 (Lys-NH2 attacks thioester) Lys_Sub Protein-Lys-NH2 (Amine Donor) Lys_Sub->Thioester Tetra_Int2->E_SH Regeneration of Enzyme Product Cross-linked Product (Isopeptide Bond) Tetra_Int2->Product

Caption: The two-step catalytic mechanism of TG2 transamidation activity.

Regulation of Enzymatic Activity

TG2 activity is tightly controlled by several physiological regulators to prevent aberrant protein cross-linking.[6] The enzyme exists in two principal conformations: a "closed," inactive state and an "open," active state.[4][9][12]

  • Calcium (Ca²⁺): Binding of Ca²⁺ ions is essential for transamidation activity.[6] High intracellular or extracellular calcium concentrations induce a major conformational change to the "open" state, which exposes the active site tunnel.[3][9][12] Human TG2 has at least five Ca²⁺ binding sites, and the overall apparent dissociation constant is approximately 90 μM.[6][11]

  • Guanine Nucleotides (GTP/GDP): In the low-calcium environment of the cytosol, TG2 binds GTP or GDP with high affinity.[1][4] This binding acts as a potent allosteric inhibitor, locking the enzyme in the "closed" conformation where the active site is inaccessible.[4][9] The GTPase and transamidation functions of TG2 are mutually exclusive.[1]

  • Redox Potential: Extracellular TG2 is often kept in a latent state by an inhibitory disulfide bond between Cys370 and Cys371.[13][14] This oxidation-mediated inactivation can be reversed by reducing agents, such as thioredoxin, which is secreted by cells in response to inflammatory cytokines.[6][14] This redox switch provides a mechanism for transiently activating TG2 at sites of injury or inflammation.[7][13]

Diagram: Allosteric and Redox Regulation of TG2

cluster_0 Inactive States cluster_1 Active State GTP_Bound GTP/GDP-Bound TG2 'Closed' Conformation (Transamidase Inactive) Ca_Bound Ca²⁺-Bound TG2 'Open' Conformation (Transamidase Active) GTP_Bound->Ca_Bound ↑ [Ca²⁺] ↓ [GTP] Oxidized Oxidized TG2 (Cys370-Cys371 Disulfide) (Inactive) Oxidized->Ca_Bound Thioredoxin (TRX) (Reduction) Ca_Bound->GTP_Bound ↓ [Ca²⁺] ↑ [GTP] Ca_Bound->Oxidized Oxidative Stress

Caption: Regulation of TG2 activity by calcium, guanine nucleotides, and redox state.

Other Catalytic Functions of TG2

Beyond transamidation, TG2 possesses several other distinct, calcium-independent enzymatic activities.

  • GTPase Activity: In its closed conformation, TG2 can bind and hydrolyze GTP to GDP, functioning as a G-protein (Gαh) in signal transduction.[1][4] It can couple with certain G-protein-coupled receptors (GPCRs), such as the α1-adrenergic receptor, to activate phospholipase Cδ1.[1][3]

  • Protein Kinase Activity: TG2 can function as a protein kinase, phosphorylating proteins such as the retinoblastoma (Rb) protein, p53, and histones.[3][5] This activity is independent of its transamidation function and is inhibited by high Ca²⁺ levels.[3][5]

  • Protein Disulfide Isomerase (PDI) Activity: In vitro, TG2 has been shown to catalyze the formation of correct disulfide bonds, a function that is independent of calcium and not inhibited by nucleotides. This suggests TG2 may play a role in protein folding within the cytosol.

TG2 in Cellular Signaling

TG2 is a key node in multiple signaling pathways, acting both enzymatically and as a scaffold protein.

  • Integrin and ECM Signaling: Extracellularly, TG2 binds tightly to fibronectin and acts as a co-receptor for β1 and β3 integrins, enhancing cell adhesion, migration, and survival signaling.[3][8][15] This interaction can activate pro-survival pathways like PI3K/Akt.[3][15]

  • TGF-β Signaling: TG2 plays a crucial role in fibrosis by activating latent transforming growth factor-beta (TGF-β).[16] TG2 can cross-link components of the ECM, creating a stiff environment that promotes TGF-β activation.[16][17] Activated TGF-β, in turn, upregulates TG2 expression, establishing a pro-fibrotic feedback loop.[17][18]

  • NF-κB Pathway: TG2 can activate the NF-κB pro-inflammatory pathway. It can achieve this by cross-linking the inhibitory protein IκBα, marking it for degradation and releasing NF-κB to translocate to the nucleus.[15] The TG2 promoter itself contains an NF-κB response element, creating another potential feedback mechanism.[8][10][15]

Diagram: TG2-Mediated Pro-Fibrotic Signaling

TGFb_latent Latent TGF-β Complex in ECM TGFb_active Active TGF-β TGFb_latent->TGFb_active Release TG2 Extracellular TG2 TG2->TGFb_latent Activates TGFb_R TGF-β Receptor TGFb_active->TGFb_R Binds Fibroblast Fibroblast TGFb_R->Fibroblast Signals to Myofibroblast Myofibroblast (Pro-fibrotic) Fibroblast->Myofibroblast Differentiation ECM ↑ ECM Deposition (Fibrosis) Myofibroblast->ECM TG2_exp ↑ TG2 Expression Myofibroblast->TG2_exp TG2_exp->TG2 Positive Feedback

Caption: Positive feedback loop between TG2 and TGF-β in driving fibrosis.

Methodologies for Assessing TG2 Activity

Several methods have been developed to monitor the enzymatic activity of TG2 in both in vitro and in vivo settings.

Experimental Protocol: Amine-Donor Incorporation Assay

This is a common method based on the TG2-catalyzed incorporation of a labeled primary amine into a glutamine-containing substrate.

  • Reagents & Materials:

    • Purified active TG2 or cell/tissue lysate containing TG2.

    • Glutamine-donor substrate (e.g., N,N-dimethylcasein or a specific peptide).

    • Labeled amine-donor probe (e.g., 5-(biotinamido)pentylamine (BPA) or dansylcadaverine).[19]

    • Assay Buffer: Tris-HCl buffer (pH 7.4-8.0) containing a reducing agent like DTT to prevent oxidative inactivation.[20]

    • Activator: CaCl₂ solution.

    • Stop Solution: EDTA solution (to chelate Ca²⁺).

    • Detection reagents (e.g., Streptavidin-HRP for BPA, or fluorescence measurement for dansylcadaverine).

  • Procedure:

    • Prepare the reaction mixture by combining the assay buffer, glutamine-donor substrate, and the enzyme source in a microtiter plate or tube.

    • Initiate the reaction by adding the labeled amine-donor probe and CaCl₂ to the desired final concentration.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a surplus of EDTA.

    • Detect the incorporated label. For BPA, this typically involves separating proteins by SDS-PAGE, transferring to a membrane (Western blot), and probing with a streptavidin conjugate.[19]

  • Controls:

    • Negative Control: A reaction performed without Ca²⁺ or with EDTA to confirm calcium dependency.

    • Inhibitor Control: A reaction including a known TG2 inhibitor to confirm specificity.

    • No Enzyme Control: A reaction without the TG2 enzyme source.

Diagram: Workflow for Biotin-Pentylamine (BPA) Incorporation Assay

Step1 1. Prepare Reaction Mix (Enzyme + Gln-Substrate + Buffer) Step2 2. Initiate Reaction (Add CaCl₂ + Biotin-Pentylamine) Step1->Step2 Step3 3. Incubate (e.g., 37°C for 60 min) Step2->Step3 Step4 4. Stop Reaction (Add EDTA) Step3->Step4 Step5 5. Separate Proteins (SDS-PAGE) Step4->Step5 Step6 6. Transfer to Membrane (Western Blot) Step5->Step6 Step7 7. Detect Biotin Label (Probe with Streptavidin-HRP) Step6->Step7 Step8 8. Visualize & Quantify Step7->Step8

Caption: Standard experimental workflow for measuring TG2 transamidation activity.

Other Assay Types
  • Colorimetric Assays: These kits measure the formation of a hydroxamate product when a specific donor and acceptor substrate are used. The product reacts with a stop solution to form a colored complex measured by absorbance (e.g., at 525 nm).[21]

  • Real-Time Fluorescence Assays: These methods use fluorogenic substrates to continuously monitor enzyme kinetics, providing a rapid and sensitive measurement of activity.[20]

  • Click Chemistry-Based Methods: These advanced techniques use amine-donor substrates functionalized with an azide or alkyne group. After incorporation by TG2, the tag is detected via a highly specific click reaction with a corresponding labeled probe, offering flexibility in detection.[19]

Quantitative Data on TG2 Inhibition

The development of specific TG2 inhibitors is a major focus for treating TG2-associated diseases. Inhibitors are generally classified as competitive, non-covalent, or irreversible covalent inhibitors. Below is a summary of reported IC₅₀ values for several irreversible inhibitors.

Inhibitor CompoundIC₅₀ ValueReference
Compound [¹¹C]153 nM[22]
Compound [¹⁸F]2104 nM[22]
Metabolite of [¹⁸F]245 nM[22]
Class A Inhibitors< 25 nM[23]
Class B Inhibitors25 nM - 250 nM[23]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentrations, enzyme concentration, pH) and should be compared with caution.

Conclusion

Transglutaminase-2 is a remarkably complex enzyme whose catalytic activities are implicated in a wide array of fundamental biological processes and disease states. Its primary Ca²⁺-dependent transamidation function is tightly regulated by allosteric interactions with guanine nucleotides and by the local redox environment. Furthermore, its distinct roles as a G-protein, kinase, and signaling scaffold place it at the crossroads of major cellular pathways, including those governing fibrosis, inflammation, and cell survival. A thorough understanding of these enzymatic functions, coupled with robust experimental methods to probe its activity, is essential for drug development professionals seeking to modulate TG2 for therapeutic benefit. The continued development of specific inhibitors and advanced assay methodologies will be critical in fully elucidating the roles of TG2 and translating this knowledge into clinical applications.

References

Probing the Role of Transglutaminase 2: An In Vitro Technical Guide Using TG-2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2), a multifaceted enzyme, is implicated in a wide array of cellular processes, including cell adhesion, migration, survival, and extracellular matrix organization.[1] Its enzymatic activities, which include transamidation, GTPase/ATPase, protein disulfide isomerase, and protein kinase functions, are tightly regulated within various cellular compartments.[1] Dysregulation of TG2 is associated with several diseases, making it a compelling therapeutic target. This guide provides an in-depth look at in vitro exploratory studies of TG2, using the inhibitor TG-2-IN-1 as a representative tool for investigation.

This compound (also known as Compound D003) is an inhibitor of transglutaminase-2 (TGM-2).[2] While specific data on this compound is emerging, this guide consolidates the established methodologies and pathways relevant to the in vitro characterization of any TG2 inhibitor.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro effects of this compound. This data is foundational for understanding its potency and cellular impact.

CompoundCell LineAssayEndpointConcentration/DoseResultReference
This compoundHuman Scleral FibroblastsGrowth InhibitionCell Number0.1-100 μM (5 days)Concentration-dependent decrease in cell number.[2]

Key Signaling Pathways Involving Transglutaminase 2

Understanding the signaling cascades in which TG2 participates is crucial for designing and interpreting in vitro studies. TG2's role as a G-protein (Gαh) allows it to link transmembrane receptors to downstream effectors like phospholipase C (PLC)δ1.[1] Furthermore, TG2 is implicated in major signaling pathways such as NF-κB and ERK1/2, which are central to cell survival, proliferation, and inflammation.

TG2-Mediated NF-κB Activation

TG2 can activate the NF-κB pathway through a non-canonical mechanism by cross-linking and inducing the degradation of the inhibitory protein IκBα.[3][4] This leads to the nuclear translocation of NF-κB and subsequent gene transcription.

TG2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TG2 Transglutaminase 2 (TG2) IkBa IκBα TG2->IkBa Cross-linking IkBa_degradation IκBα Degradation IkBa->IkBa_degradation NFkB_dimer NF-κB (p50/p65) NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation IkBa_degradation->NFkB_dimer releases Gene_transcription Gene Transcription (Inflammation, Survival) NFkB_translocation->Gene_transcription

Caption: TG2-mediated activation of the NF-κB signaling pathway.

TG2 and the ERK1/2 Pathway

In certain cancers, TG2 has been shown to promote cell proliferation, migration, and invasion by activating the ERK1/2 signaling pathway. This can occur through interactions with integrins, leading to the activation of the FAK/c-Raf/MEK1/2-ERK1/2 cascade.

TG2_ERK_Pathway TG2 Cell Surface TG2 Integrin Integrin (β1, β3, β5) TG2->Integrin interacts with FAK FAK Integrin->FAK activates cRaf c-Raf FAK->cRaf MEK12 MEK1/2 cRaf->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Proliferation, Migration, Invasion ERK12->Proliferation

Caption: TG2's role in the activation of the ERK1/2 signaling pathway.

Experimental Protocols

Detailed below are representative protocols for key in vitro experiments to characterize a TG2 inhibitor like this compound.

In Vitro TG2 Activity Assay

This assay quantifies the enzymatic activity of TG2 and its inhibition.

Principle: This colorimetric assay measures the incorporation of a primary amine (e.g., 5-(biotinamido)pentylamine) into a glutamine-containing substrate, which is catalyzed by TG2. The reaction is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

  • Recombinant human TG2

  • TG2 inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and DTT)

  • Substrate (e.g., N,N-dimethylcasein)

  • 5-(biotinamido)pentylamine (5-BP)

  • Streptavidin-peroxidase

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the TG2 inhibitor (this compound) in the assay buffer.

  • In a 96-well plate, add the assay buffer, substrate, and 5-BP to each well.

  • Add the different concentrations of the TG2 inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no TG2).

  • Initiate the reaction by adding recombinant human TG2 to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA to chelate the Ca2+.

  • Coat a separate microplate with the reaction mixture and incubate to allow the biotinylated substrate to bind.

  • Wash the plate and add streptavidin-peroxidase. Incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the color development with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability and Proliferation Assay

This assay assesses the effect of the TG2 inhibitor on cell viability and growth.

Principle: A resazurin-based fluorometric assay is used to measure cell viability. Resazurin, a non-fluorescent dye, is converted to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Human cell line of interest (e.g., human scleral fibroblasts, cancer cell lines)

  • Cell culture medium and supplements

  • TG2 inhibitor (e.g., this compound)

  • Resazurin solution

  • 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the TG2 inhibitor (this compound). Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 5 days).

  • Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for In Vitro TG2 Inhibitor Screening

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of a TG2 inhibitor.

Experimental_Workflow start Start: TG2 Inhibitor (e.g., this compound) biochemical_assay Biochemical Assay: In Vitro TG2 Activity start->biochemical_assay ic50 Determine IC50 biochemical_assay->ic50 cell_based_assay Cell-Based Assays: - Viability/Proliferation - Migration/Invasion ic50->cell_based_assay ec50 Determine EC50 cell_based_assay->ec50 pathway_analysis Mechanism of Action: - Western Blot (p-ERK, IκBα) - NF-κB Reporter Assay ec50->pathway_analysis conclusion Conclusion: Characterize inhibitor's potency and cellular effects pathway_analysis->conclusion

Caption: A streamlined workflow for the in vitro evaluation of a TG2 inhibitor.

Conclusion

The in vitro exploration of TG2 inhibitors like this compound is a critical step in understanding their therapeutic potential. By employing a combination of biochemical and cell-based assays, researchers can elucidate the inhibitor's potency, cellular effects, and mechanism of action. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for these investigations, ultimately contributing to the development of novel therapeutics targeting TG2-mediated pathologies. Further studies are warranted to expand the quantitative data and deepen our understanding of this compound's specific interactions and effects.

References

In-depth Technical Guide: Core Properties of TG-2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-2-IN-1, also identified as Compound D003, is a small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, mechanism of action, inhibitory potency, and its effects on cellular systems. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and development efforts.

Chemical and Physical Properties

This compound is an organic chloride salt with the chemical name 1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium chloride. Its basic properties are summarized in the table below.

PropertyValue
Chemical Name 1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium chloride
Alternative Name Compound D003
CAS Number 135273-74-4
Molecular Formula C₈H₁₃ClN₂OS
Molecular Weight 220.72 g/mol

Mechanism of Action and Biological Target

The primary molecular target of this compound is Transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its enzymatic activity includes transamidation, leading to the formation of isopeptide bonds, and deamidation. This compound acts as a weak inhibitor of TG2, thereby modulating its enzymatic functions.[1]

Transglutaminase 2 Signaling Pathway

The following diagram illustrates the central role of TG2 in cellular signaling, which can be modulated by inhibitors such as this compound.

TG2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Fibronectin Fibronectin Cell_Adhesion Cell Adhesion & Migration Fibronectin->Cell_Adhesion Integrin Integrins Integrin->Cell_Adhesion TG2_inactive TG2 (Inactive) GTP-bound TG2_active TG2 (Active) Ca2+-bound TG2_inactive->TG2_active Conformational Change TG2_active->Fibronectin interacts with TG2_active->Integrin interacts with TG2_active->TG2_inactive Crosslinking Protein Crosslinking (Transamidation) TG2_active->Crosslinking Deamidation Protein Deamidation TG2_active->Deamidation Ca2 Ca2+ Ca2->TG2_active Activates GTP GTP GTP->TG2_inactive Inactivates TG2_IN_1 This compound TG2_IN_1->TG2_active Inhibits

Caption: Transglutaminase 2 (TG2) activation and signaling cascade.

Quantitative Data

The inhibitory potency of this compound against its target and its effect on cell proliferation are summarized below.

ParameterValueTarget/System
IC₅₀ ~1.0 µMTissue Transglutaminase (TG2)[1]
Inhibitory Concentration 0.1 - 100 µMHuman Scleral Fibroblasts [2]

Experimental Protocols

In Vitro Transglutaminase 2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against TG2.

Materials:

  • Recombinant human Transglutaminase 2 (TG2)

  • This compound (Compound D003)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and dithiothreitol)

  • Substrate 1: A suitable amine-acceptor substrate (e.g., a biotinylated peptide)

  • Substrate 2: An amine-donor substrate (e.g., polyamine or a labeled amine)

  • Detection Reagent (e.g., Streptavidin-HRP if using a biotinylated substrate)

  • Stop Solution

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant human TG2 in assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • To the wells of a microplate, add the TG2 solution.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the amine-acceptor and amine-donor substrates.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

TG2_Inhibition_Workflow A Prepare Reagents: - Recombinant TG2 - this compound Dilutions - Substrates B Add TG2 to Microplate Wells A->B C Add this compound Dilutions (and Vehicle Control) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrates D->E F Incubate at 37°C E->F G Stop Reaction F->G H Add Detection Reagent G->H I Measure Signal (e.g., Absorbance) H->I J Calculate % Inhibition & IC₅₀ I->J

Caption: Workflow for in vitro TG2 inhibition assay.
Human Scleral Fibroblast Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of human scleral fibroblasts.[2]

Materials:

  • Primary human scleral fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (Compound D003)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Culture human scleral fibroblasts in standard cell culture medium.

  • Seed the fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of this compound (0.1, 1, 10, 100 µM) in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • After the incubation period, wash the cells with PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in the medium and perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to assess cell viability.

  • Analyze the cell numbers to determine the effect of this compound on cell proliferation in a concentration-dependent manner.

Fibroblast_Proliferation_Workflow A Culture Human Scleral Fibroblasts B Seed Fibroblasts into 96-well Plates A->B C Prepare this compound Dilutions (0.1 - 100 µM) B->C D Treat Cells with this compound C->D E Incubate for 5 Days D->E F Wash and Detach Cells E->F G Perform Cell Count F->G H Analyze Data for Proliferation Inhibition G->H

Caption: Workflow for fibroblast proliferation assay.

Conclusion

This compound is a valuable research tool for investigating the roles of Transglutaminase 2 in various biological and pathological processes. With a known IC₅₀ of approximately 1.0 μM, it serves as a moderately potent inhibitor suitable for in vitro studies. Its demonstrated activity in inhibiting the proliferation of human scleral fibroblasts suggests potential areas of therapeutic investigation, such as in myopia research. The provided protocols and diagrams offer a foundational framework for researchers to further explore the properties and applications of this compound.

References

Methodological & Application

Application Notes for TG-2-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transglutaminase 2 (TG2 or TGM2) is a unique and multifunctional enzyme involved in a wide array of cellular processes, including cell adhesion, migration, survival, apoptosis, and extracellular matrix (ECM) organization. TG2's primary enzymatic function is to catalyze the Ca²⁺-dependent cross-linking of proteins by forming stable isopeptide bonds between glutamine and lysine residues. Beyond its cross-linking activity, TG2 also functions as a G-protein in signal transduction and possesses protein disulfide isomerase and protein kinase activities.

Dysregulation of TG2 is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and fibrosis. In many cancers, elevated TG2 expression is associated with tumor progression, metastasis, and resistance to chemotherapy. This is often mediated through the activation of key survival pathways such as NF-κB, PI3K/Akt, and ERK1/2. Consequently, inhibiting TG2 activity has emerged as a promising therapeutic strategy.

TG-2-IN-1 is a potent inhibitor of Transglutaminase 2. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate the cellular functions of TG2 and to assess its therapeutic potential.

Product Information and Handling

ParameterSpecificationReference
Product Name This compound (Compound D003)
Target Transglutaminase-2 (TGM2)
Solubility Soluble in DMSO. For aqueous solutions, prepare a stock in water, then dilute to the working concentration and sterilize with a 0.22 µm filter before use.
Stability The compound is reported to be unstable in solutions. It is highly recommended to prepare solutions freshly before each experiment.
Storage Store as a solid at -20°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Caution: this compound is unstable in solution; always prepare fresh for each experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight should be obtained from the supplier's data sheet to calculate the precise volume).

    • Vortex thoroughly until the compound is completely dissolved.

  • Prepare Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).

    • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Application:

    • Add the freshly prepared working solutions to your cell cultures immediately.

Protocol 2: Cell Viability and Proliferation Assay

This protocol uses a resazurin-based assay (e.g., AlamarBlue or PrestoBlue) to assess the effect of this compound on cell viability and proliferation. Metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Cells of interest plated in a 96-well opaque-walled plate

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Resazurin-based cell viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours, or up to 5 days as used in some studies).

  • Assay:

    • Add 20 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" blank wells from all other readings.

    • Express the results as a percentage of the vehicle control to determine the relative cell viability.

TreatmentConcentration RangeIncubation TimeExpected Outcome
This compound0.1 - 100 µM24h - 5 daysDose-dependent decrease in cell viability/proliferation in TG2-dependent cell lines.
Vehicle (DMSO)≤ 0.1%24h - 5 daysNo significant effect on cell viability compared to untreated control.
Protocol 3: Western Blot Analysis of TG2-Modulated Signaling (e.g., ERK1/2 Pathway)

This protocol details how to assess changes in protein expression and phosphorylation in a TG2-regulated pathway, such as the ERK1/2 pathway, following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound working solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-TG2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound at desired concentrations for the specified time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation (e.g., 1:1000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin.

Protocol 4: In Vitro TG2 Transamidation Activity Assay

This assay quantifies the enzymatic activity of TG2 by measuring the incorporation of a primary amine substrate, 5-biotinamidopentylamine (5BP), onto a glutamine-containing protein.

Materials:

  • Cell lysates or purified TG2 enzyme

  • TG2 Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 mM DTT, pH 7.5)

  • 5-biotinamidopentylamine (5BP)

  • Glutamine-donor substrate (e.g., N,N-dimethylcasein)

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP conjugate

  • TMB substrate and Stop Solution

Procedure:

  • Prepare Lysates/Enzyme: Prepare cell lysates as described in Protocol 3 or use purified TG2 enzyme.

  • Coat Plate (if using an immobilized substrate): Coat a high-binding 96-well plate with a glutamine-donor substrate (e.g., 10 µg/mL N,N-dimethylcasein) overnight at 4°C. Wash and block the plate.

  • Reaction Setup:

    • In each well, add 50 µL of cell lysate (containing 10-20 µg of protein) or purified TG2.

    • Add this compound at various concentrations to the appropriate wells.

    • To initiate the reaction, add 50 µL of a reaction mixture containing TG2 Assay Buffer and 500 µM 5BP.

    • Include a negative control with a Ca²⁺ chelator (e.g., 10 mM EDTA) instead of CaCl₂.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells thoroughly with PBS-Tween (0.05%).

    • Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Wash wells again.

    • Add TMB substrate and incubate until a blue color develops.

    • Add Stop Solution and measure the absorbance at 450 nm.

  • Data Analysis: Higher absorbance indicates higher TG2 activity. Calculate the percentage of inhibition for this compound treated samples relative to the untreated control.

AssayKey ReagentsMeasurementExpected Outcome with this compound
TG2 Activity5-biotinamidopentylamine (5BP), N,N-dimethylcaseinAbsorbance at 450 nmDose-dependent reduction in signal, indicating inhibition of transamidation.

Visualizations: Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation start Seed Cells in Culture Plates prep_inhibitor Prepare Fresh this compound Working Solutions treatment Treat Cells with this compound and Controls start->treatment incubation Incubate for Desired Duration (e.g., 24-72h) treatment->incubation analysis Choose Endpoint Assay incubation->analysis viability Cell Viability Assay (Protocol 2) analysis->viability western Western Blot (Protocol 3) analysis->western activity TG2 Activity Assay (Protocol 4) analysis->activity data Analyze and Interpret Data viability->data western->data activity->data

General experimental workflow for using this compound.

tg2_nfkb_pathway cluster_tg2 TG2-Mediated NF-κB Activation cluster_nucleus Nuclear Events TG2 Transglutaminase 2 (TG2) IkB IκBα TG2->IkB Promotes Degradation NFkB_complex p65/p50 (Inactive NF-κB) IkB->NFkB_complex Inhibits NFkB_active p65/p50 (Active NF-κB) NFkB_complex->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation gene_transcription Gene Transcription (Survival, Proliferation) inhibitor This compound inhibitor->TG2 Inhibits

TG2-mediated non-canonical activation of the NF-κB pathway.

tg2_erk_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects TG2 Transglutaminase 2 (TG2) Integrin Integrin Signaling TG2->Integrin Modulates Ras Ras Integrin->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation, Migration, Survival pERK->Proliferation inhibitor This compound inhibitor->TG2 Inhibits

TG2 involvement in the activation of the ERK1/2 pathway.

Application Notes & Protocols for Investigating the Role of Transglutaminase-2 (TG-2) in Myopia Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myopia, or nearsightedness, is a growing global health concern characterized by excessive axial elongation of the eye, leading to blurred distance vision.[1][2] Recent research has identified Transglutaminase-2 (TG-2), a multifunctional enzyme involved in extracellular matrix remodeling, as a key player in the pathogenesis of myopia.[1][3][4] This document provides detailed experimental protocols for investigating the role of TG-2 in myopia, focusing on both in vivo and in vitro models. These protocols are designed to enable researchers to study the underlying molecular mechanisms and to evaluate potential therapeutic inhibitors of TG-2 for myopia control.

I. Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the role of TG-2 in experimental myopia.

Table 1: Effect of TG-2 Gene Deletion on Myopia Development in Mice [1][2]

GenotypeTreatmentRefractive Error (Diopters) at 6 WeeksAxial Length Elongation at 6 Weeks
Wild-Type (WT)Negative LensMyopic ShiftSignificant Increase
TGM2 Homozygous MutantNegative LensRemained HyperopicNo Significant Elongation

Table 2: Efficacy of TG-2 Inhibition in Human Scleral Fibroblasts (SFs) [1][2]

TreatmentTargetEffect on TGM-2 Transcript Levels
TGM-2-specific siRNATGM-2 mRNA60% reduction
Transglutaminase InhibitorsTGM-2 EnzymeDown-regulation of TGM-2 expression
Muscarinic Receptor AntagonistsMuscarinic ReceptorsDecrease in TGM-2 enzyme expression

Table 3: TGM-2 mRNA Fold Changes in Muscarinic Receptor Knockout Mice [2]

Muscarinic Receptor KnockoutTGM-2 mRNA Fold Change (vs. Control)
mAChR5+5.8
mAChR1+2.9
mAChR4+2.4
mAChR2-2.2
mAChR3-4.7

II. Experimental Protocols

This protocol describes the induction of form-deprivation or lens-induced myopia in mice to study the role of TG-2.

Materials:

  • Wild-type and TGM-2 knockout mice (e.g., Balb/cJ) at postnatal day 10.[3]

  • Negative-power spectacle lenses (-10D or -25D) or diffusers.[3]

  • AC-Master or similar biometer for axial length measurement.[3]

  • Infrared photorefractor for refraction measurement.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Anesthetize the mice at postnatal day 10.

  • Attach a negative-power lens or a diffuser over one eye (the experimental eye). The contralateral eye serves as a control.[3]

  • House the animals in a standard environment with a 12-hour light/dark cycle.

  • At designated time points (e.g., 4, 6, and 8 weeks), measure the axial length and refractive error of both eyes.[3]

  • At the end of the experiment (e.g., 8 weeks), euthanize the mice and collect the scleral tissue for further analysis (e.g., immunohistochemistry, real-time PCR, Western blotting).[3]

This protocol details the culture of scleral fibroblasts and the assessment of TG-2 expression following treatment with inhibitors.

Materials:

  • Human or mouse scleral tissue.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • TGM-2 inhibitors (e.g., specific small molecule inhibitors).

  • Muscarinic receptor antagonists (e.g., atropine, pirenzepine, himbacine).[1]

  • RNA extraction kit.

  • Real-time PCR system and reagents.

  • Protein lysis buffer and Western blot reagents.

Procedure:

  • Isolate and culture scleral fibroblasts from human or mouse scleral tissue.[3]

  • Passage the cells to P1-P2.[3]

  • Seed the cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with various concentrations of TGM-2 inhibitors or muscarinic receptor antagonists for a specified duration (e.g., 5 days).

  • For Gene Expression Analysis:

    • Extract total RNA from the treated and control cells.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct real-time PCR to quantify the expression levels of TGM-2 mRNA, normalized to a housekeeping gene (e.g., GAPDH).[1]

  • For Protein Level Analysis:

    • Lyse the cells to extract total protein.

    • Perform Western blot analysis using an antibody specific for TG-2 to determine protein levels.[3]

  • For Enzyme Activity Assay:

    • Measure the transamidase activity of endogenous cellular TG-2 in protein lysates from treated and control cells.[1]

III. Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involved in TG-2-related myopia research.

G cluster_0 Visual Stimulus (Myopia Induction) cluster_1 Scleral Cell Signaling cluster_2 Ocular Outcome cluster_3 Therapeutic Intervention Visual_Stimulus Negative Lens / Form Deprivation Muscarinic_Receptors Muscarinic Receptors (e.g., M2, M3) Visual_Stimulus->Muscarinic_Receptors Activates TGM2 Transglutaminase-2 (TG-2) Muscarinic_Receptors->TGM2 Upregulates Expression & Activity ECM_Remodeling Extracellular Matrix Remodeling TGM2->ECM_Remodeling Mediates Scleral_Growth Scleral Growth & Thinning ECM_Remodeling->Scleral_Growth Axial_Elongation Axial Elongation Scleral_Growth->Axial_Elongation Myopia_Development Myopia Development Axial_Elongation->Myopia_Development Atropine Atropine / Muscarinic Antagonists Atropine->Muscarinic_Receptors Inhibits TGM2_Inhibitors TG-2 Inhibitors TGM2_Inhibitors->TGM2 Inhibits

Caption: TG-2 signaling pathway in myopia development.

G cluster_0 In Vivo Model cluster_1 In Vitro Model Start_InVivo Start: Animal Model Selection (WT vs. TGM2 KO) Induce_Myopia Induce Myopia (Negative Lens) Start_InVivo->Induce_Myopia Measure_Eyes Biometric Measurements (Axial Length, Refraction) Induce_Myopia->Measure_Eyes Collect_Tissue Scleral Tissue Collection Measure_Eyes->Collect_Tissue Analyze_InVivo Molecular Analysis (PCR, Western Blot) Collect_Tissue->Analyze_InVivo Start_InVitro Start: Scleral Fibroblast Culture Treat_Cells Treat with Inhibitors (e.g., Atropine) Start_InVitro->Treat_Cells Analyze_Cells Analyze TG-2 (Expression, Activity) Treat_Cells->Analyze_Cells

Caption: Experimental workflow for TG-2 myopia research.

G TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD Pathway TGFBR->SMAD NFkB NF-κB Pathway TGFBR->NFkB Collagen Collagen Synthesis (e.g., COL-I) SMAD->Collagen Regulates TGM2 TG-2 NFkB->TGM2 Influences MMPs MMPs (e.g., MMP2) NFkB->MMPs Upregulates NFkB->Collagen Downregulates ECM_Remodeling Scleral ECM Remodeling TGM2->ECM_Remodeling Contributes to MMPs->ECM_Remodeling Contributes to Collagen->ECM_Remodeling Altered in Myopia Myopia Progression ECM_Remodeling->Myopia

Caption: TGF-β and TG-2 interplay in scleral remodeling.

References

Application of Transglutaminase 2 (TG2) Inhibitors in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multi-functional, calcium-dependent enzyme that plays a pivotal role in the pathogenesis of fibrosis across various organs, including the lungs, kidneys, heart, and liver.[1][2] Its enzymatic activity, which involves crosslinking proteins in the extracellular matrix (ECM), contributes to the stiffening and stabilization of fibrotic tissue.[2][3][4] Furthermore, TG2 is implicated in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine, creating a self-propagating cycle that drives disease progression.[1][3][5] This central role makes TG2 a compelling therapeutic target for anti-fibrotic drug development.

This document provides detailed application notes and experimental protocols for the use of TG2 inhibitors in studying and potentially treating fibrosis. The information is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug discovery.

Mechanism of Action of TG2 Inhibitors in Fibrosis

TG2 inhibitors are small molecules designed to block the catalytic activity of the TG2 enzyme. By doing so, they interfere with key pathological processes in fibrosis:

  • Inhibition of ECM Crosslinking: TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine residues in ECM proteins like collagen and fibronectin.[6] This crosslinking increases the resistance of the ECM to proteolytic degradation, leading to its accumulation.[3][4] TG2 inhibitors prevent this process, rendering the matrix more susceptible to breakdown and remodeling.

  • Interference with TGF-β Activation: TG2 facilitates the activation of latent TGF-β1 by crosslinking it to the ECM, making it accessible for activation.[2][5] By inhibiting TG2, the activation of this potent pro-fibrotic cytokine is reduced, thereby dampening downstream signaling pathways that lead to myofibroblast differentiation and ECM production.[3][7]

  • Reduction of Myofibroblast Phenotype: The differentiation of fibroblasts into contractile, ECM-producing myofibroblasts is a hallmark of fibrosis. TG2 activity is associated with this transition.[3][5] Inhibition of TG2 has been shown to reduce the expression of myofibroblast markers such as alpha-smooth muscle actin (α-SMA).[1][3]

Key Signaling Pathways

The anti-fibrotic effects of TG2 inhibitors are primarily mediated through the modulation of the TGF-β signaling pathway. The following diagram illustrates the central role of TG2 in this pathway and the point of intervention for TG2 inhibitors.

TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active Activation Fibroblast Fibroblast TGFb_active->Fibroblast Binds to Receptor TG2 Transglutaminase 2 (TG2) TG2->TGFb_active Promotes ECM Extracellular Matrix (ECM) (Collagen, Fibronectin) TG2->ECM Crosslinks TG2_inhibitor TG2 Inhibitor (e.g., TG-2-IN-1) TG2_inhibitor->TG2 Inhibits Fibrosis Fibrosis ECM->Fibrosis Accumulation & Stiffening Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Profibrotic_genes Pro-fibrotic Gene Expression (α-SMA, Collagen) Myofibroblast->Profibrotic_genes Upregulates Profibrotic_genes->ECM Increases Production start Start: Culture Fibroblasts induce Induce Differentiation (e.g., TGF-β1) start->induce treat Treat with TG2 Inhibitor induce->treat control Vehicle Control induce->control incubate Incubate (24-72 hours) treat->incubate control->incubate analyze Analyze Myofibroblast Markers (Western Blot, Immunofluorescence) incubate->analyze end End: Quantify Results analyze->end start Start: Acclimate Mice induce Induce Fibrosis (Bleomycin Instillation) start->induce treat Administer TG2 Inhibitor (e.g., Intranasally) induce->treat control Vehicle Control induce->control monitor Monitor Daily (Body Weight, Health) treat->monitor control->monitor sacrifice Sacrifice at Day 21 monitor->sacrifice analyze Analyze Lung Tissue (Histology, Hydroxyproline Assay) sacrifice->analyze end End: Assess Fibrosis analyze->end

References

Application Notes and Protocols: The Effect of TG-2-IN-1 on Scleral Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sclera, the white outer layer of the eye, is a dense connective tissue primarily composed of extracellular matrix (ECM) produced by scleral fibroblasts.[1] Remodeling of the scleral ECM is a critical process in the development of ocular diseases such as myopia and glaucoma.[2][3] Scleral fibroblasts, when activated, can differentiate into myofibroblasts, leading to increased ECM deposition and tissue stiffening.[4][5] Transforming growth factor-beta (TGF-β) is a key signaling molecule that induces this fibrotic response in scleral fibroblasts.[3][6][7]

This document provides detailed protocols for the in vitro treatment of human scleral fibroblasts with a hypothetical inhibitor, TG-2-IN-1, to assess its potential as an anti-fibrotic agent. The protocols cover the isolation and culture of primary human scleral fibroblasts, induction of a fibrotic phenotype using TGF-β2, treatment with this compound, and subsequent analysis of cell behavior and ECM protein expression.

Materials and Methods

Cell Culture

Primary human scleral fibroblasts (HSFs) can be isolated from donor eye tissue or purchased from commercial vendors.[8]

  • Isolation of Primary Human Scleral Fibroblasts:

    • Obtain human donor scleral tissue.

    • Remove any adhering conjunctival, Tenon's, episcleral, retinal, and choroidal tissue.[9]

    • Mince the scleral tissue into approximately 1x1 mm pieces.[4][9]

    • Place the tissue pieces in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[4][9][10]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[9][10]

    • Change the growth medium twice a week.[9]

    • Once cells have migrated out from the explants and reached confluence, they can be subcultured.

  • Subculturing:

    • Wash the confluent monolayer of cells with sterile 1x PBS.

    • Add trypsin-EDTA solution to detach the cells.[10]

    • Incubate for 4-7 minutes at 37°C.[10]

    • Neutralize the trypsin with complete medium.[10]

    • Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.

    • Seed new culture flasks at a split ratio of 1:3 to 1:5.[9][10]

    • Experiments should be conducted on cells between passages 3 and 10.[3][4]

Induction of Fibrotic Phenotype

TGF-β2 is used to induce a fibrotic response in scleral fibroblasts.

  • Procedure:

    • Plate scleral fibroblasts at a desired density in appropriate culture vessels.

    • Once the cells have adhered and reached approximately 70-80% confluency, replace the growth medium with a low-serum medium (e.g., DMEM with 1% FBS) for 24 hours.

    • Treat the cells with TGF-β2 at a concentration of 1-10 ng/mL for 24-48 hours.[6]

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Viability
  • Objective: To determine the cytotoxic effects of this compound on human scleral fibroblasts.

  • Method:

    • Seed HSFs in a 96-well plate at a density of 5 x 10³ cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 and 48 hours. Include a vehicle control.

    • Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

    • Measure absorbance at the appropriate wavelength.

Protocol 2: Wound Healing (Scratch) Assay
  • Objective: To evaluate the effect of this compound on the migratory capacity of scleral fibroblasts.

  • Method:

    • Grow HSFs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[3]

    • Wash the wells with PBS to remove detached cells.

    • Add low-serum medium containing TGF-β2 (e.g., 5 ng/mL) with or without different concentrations of this compound.

    • Capture images of the scratch at 0, 12, and 24 hours.

    • Quantify the wound closure area using image analysis software.

Protocol 3: Western Blot Analysis of ECM Proteins
  • Objective: To determine the effect of this compound on the expression of key fibrotic markers.

  • Method:

    • Culture HSFs in 6-well plates and treat with TGF-β2 and this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of the lysates using a BCA assay.[2]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Collagen Type I, α-Smooth Muscle Actin (α-SMA), and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Effect of this compound on Scleral Fibroblast Viability (% of Vehicle Control)

This compound (µM)24 Hours48 Hours
0.198 ± 497 ± 5
196 ± 395 ± 4
1094 ± 592 ± 6
10075 ± 760 ± 8

Table 2: Effect of this compound on Scleral Fibroblast Migration (% Wound Closure at 24h)

Treatment% Wound Closure
Control35 ± 5
TGF-β2 (5 ng/mL)75 ± 8
TGF-β2 + this compound (1 µM)55 ± 6
TGF-β2 + this compound (10 µM)40 ± 7

Table 3: Densitometric Analysis of Western Blots (Fold Change Relative to Control)

TreatmentCollagen Iα-SMA
Control1.01.0
TGF-β2 (5 ng/mL)3.5 ± 0.44.2 ± 0.5
TGF-β2 + this compound (1 µM)2.1 ± 0.32.5 ± 0.4
TGF-β2 + this compound (10 µM)1.2 ± 0.21.4 ± 0.3

Visualization of Pathways and Workflows

Signaling Pathway of TGF-β Induced Fibrosis

TGFB_Signaling TGFB TGF-β2 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binds Smad Smad2/3 Phosphorylation Receptor->Smad Activates Complex Smad Complex Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (Collagen, α-SMA) Fibrosis Fibrosis Gene->Fibrosis Leads to TG2IN1 This compound TG2IN1->Receptor Inhibits

Caption: TGF-β signaling pathway leading to fibrosis and proposed inhibition by this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Isolate & Culture Human Scleral Fibroblasts Induce Induce Fibrosis with TGF-β2 Start->Induce Treat Treat with this compound (Dose-Response) Induce->Treat Viability Cell Viability Assay (MTT) Treat->Viability Migration Wound Healing Assay Treat->Migration Protein Western Blot (Collagen I, α-SMA) Treat->Protein Analysis Data Analysis & Interpretation Viability->Analysis Migration->Analysis Protein->Analysis

Caption: Workflow for evaluating the anti-fibrotic effects of this compound on scleral fibroblasts.

References

Application Notes and Protocols for TG-2-IN-1 in In Vivo Ophthalmology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are synthesized based on existing research on Transglutaminase 2 (TG2) inhibitors in ophthalmology. "TG-2-IN-1" is used as a representative name for a potent and specific small molecule inhibitor of TG2, as public domain information on a specific molecule with this designation is limited. Researchers should validate these protocols and concentrations for their specific TG2 inhibitor.

Introduction to this compound

This compound is a selective small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in various cellular processes, including inflammation, apoptosis, and extracellular matrix (ECM) remodeling.[1][2] In ophthalmology, aberrant TG2 activity is associated with the pathogenesis of several eye diseases, making it a promising therapeutic target.[1] this compound offers a powerful tool for researchers to investigate the role of TG2 in ocular health and disease in vivo and to explore its potential as a therapeutic agent.

Ophthalmic Research Applications

Glaucoma and Ocular Hypertension

Application: Investigation of this compound in reducing intraocular pressure (IOP) and protecting the trabecular meshwork (TM).

Background: Transforming Growth Factor-β2 (TGF-β2) is elevated in glaucoma and induces TG2 expression in the TM, leading to increased ECM crosslinking, reduced aqueous humor outflow, and elevated IOP.[1][3] TG2 inhibition is a promising strategy to counteract these effects.

Key Findings from Preclinical Studies:

  • Overexpression of TG2 in the mouse TM leads to a significant elevation in IOP and a decrease in aqueous humor outflow facility.[3]

  • Small molecule TG2 inhibitors have been shown to reduce ECM crosslinking in primary human glaucoma TM cells.[3]

Corneal Wound Healing and Fibrosis

Application: Evaluation of this compound in modulating corneal wound healing and preventing corneal scarring.

Background: TG2 is expressed in the cornea and is thought to play a role in epithelial cell adhesion and migration during wound healing.[4] Its cross-linking activity can contribute to the transformation of fibroblasts into myofibroblasts and the development of corneal haze and scarring.[4]

Key Findings from Preclinical Studies:

  • TG2 expression is highest in corneal epithelial cells.[4]

  • In vivo studies in rabbit models of corneal wound healing have shown that TG2 inhibitors are well-tolerated and do not adversely affect epithelial or stromal wound healing at therapeutic concentrations.[4]

Diabetic Retinopathy

Application: Studying the effect of this compound on vascular leakage in diabetic retinopathy.

Background: Vascular Endothelial Growth Factor (VEGF) plays a crucial role in the vascular leakage seen in diabetic retinopathy. VEGF can activate TG2, which is implicated in this pathological process.[5]

Key Findings from Preclinical Studies:

  • VEGF-induced TGase activation is mediated by increases in intracellular reactive oxygen species (ROS) and Ca2+.[5]

  • TGase inhibitors can prevent VEGF-induced elevation of TGase activity.[5]

Myopia

Application: Assessing the potential of this compound in slowing the progression of myopia.

Background: TG2 is implicated in the scleral remodeling that leads to axial elongation in myopia. Pharmacological blockade of muscarinic receptors, a known treatment to slow myopia progression, is associated with a decrease in TG2 expression.[6]

Key Findings from Preclinical Studies:

  • Homozygous TGM2-deleted mice are protected from the development of myopia.[6]

  • Treatment of scleral fibroblasts with TG2 inhibitors leads to a down-regulation of TG2 expression.[6]

Quantitative Data Summary

Application Area Animal Model TG2 Inhibitor/Method Key Quantitative Outcomes Reference
Ocular Hypertension BALB/c J and C57BL/6J MiceAdenovirus-mediated TGM2 overexpression- IOP increase of ~5 mmHg in BALB/c J mice (p<0.0001).- IOP increase of ~5 mmHg in C57BL/6J mice (p<0.05).- Significant decrease in aqueous humor outflow facility.[3]
Corneal Wound Healing RabbitCysteamine hydrochloride (CH) 57 mM topical solution- No significant difference in epithelial or stromal wound healing time vs. vehicle (P > 0.05).- No significant difference in corneal haze or inflammation scores (P > 0.05).[4]
Myopia Mouse Scleral FibroblastsZ006 (a TG2 inhibitor)- 70 µM Z006 resulted in a -13.7-fold reduction in TGM-2 gene expression.[6]
Diabetic Retinopathy Human Retinal Endothelial Cells (HRECs)Cystamine and Monodansylcadaverine (MDC)- Completely inhibited VEGF-induced TGase activity elevation (P < 0.001).[5]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Mouse Model of Ocular Hypertension

Objective: To determine the efficacy of this compound in lowering IOP in a mouse model of ocular hypertension induced by TG2 overexpression.

Materials:

  • This compound (formulated for intravitreal injection)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Topical proparacaine

  • 33-gauge Hamilton syringe

  • Tonometer (e.g., TonoLab)

  • Ad5.CMV.TGM2 vector

Procedure:

  • Animal Model Induction:

    • Anesthetize adult BALB/c J or C57BL/6J mice.

    • Administer topical proparacaine to the study eye.

    • Inject 2µl of Ad5.CMV.TGM2 (1-50 x 10^6 pfu) intravitreally into one eye (OS). The contralateral eye serves as a control.[3]

  • IOP Monitoring:

    • Measure baseline IOP in both eyes before injection.

    • Measure IOP twice weekly following injection to confirm the development of ocular hypertension (typically peaks around day 17-19).[3]

  • This compound Administration:

    • Once ocular hypertension is established, administer this compound via intravitreal injection at the desired concentration. The contralateral eye can be injected with a vehicle control.

  • Efficacy Assessment:

    • Measure IOP at regular intervals (e.g., 24, 48, 72 hours) post-treatment.

    • At the study endpoint, enucleate the eyes for further analysis.

  • Endpoint Analysis:

    • Measure aqueous humor outflow facility.

    • Perform immunohistochemistry on ocular tissues to assess TG2 expression and ECM protein crosslinking.

    • Conduct Western blot analysis to quantify protein levels.

Protocol 2: In Vivo Assessment of this compound on Corneal Wound Healing

Objective: To evaluate the safety and efficacy of topically administered this compound on corneal epithelial and stromal wound healing in a rabbit model.

Materials:

  • This compound (formulated as a topical ophthalmic solution)

  • New Zealand White rabbits

  • Anesthetic (e.g., Ketamine/Xylazine)

  • Topical proparacaine

  • Corneal trephine and surgical blade for wounding

  • Fluorescein sodium strips

  • Slit-lamp biomicroscope with a cobalt blue filter

  • Optical Coherence Tomography (OCT) and confocal biomicroscopy equipment

Procedure:

  • Corneal Wounding:

    • Anesthetize the rabbits and apply topical proparacaine.

    • Create a standardized corneal epithelial or stromal wound. For stromal wounds, a lamellar keratectomy can be performed.

  • Treatment Administration:

    • Randomly assign rabbits to treatment (this compound solution) or vehicle control groups.

    • Administer one drop of the assigned solution to the wounded eye at regular intervals (e.g., 4 times daily) for a specified duration (e.g., 14 days).

  • Wound Healing Assessment:

    • Document the wound size daily by staining with fluorescein and imaging under a slit-lamp. Calculate the percentage of wound closure.

    • Perform clinical examinations including scoring for inflammation.

    • Use OCT and confocal microscopy to assess stromal healing and haze formation at various time points.[4]

  • Endpoint Analysis (Post-mortem):

    • At the end of the study, euthanize the animals and collect corneal tissue.

    • Perform histological analysis (H&E staining).

    • Conduct immunostaining for myofibroblast markers (e.g., α-SMA) to assess fibrosis.

    • Characterize corneal biomechanics using atomic force microscopy (AFM).[4]

Signaling Pathways and Workflows

TGFB_TG2_Pathway TGFB2 TGF-β2 TGFBR TGF-β Receptor TGFB2->TGFBR Binds SMAD Smad Pathway TGFBR->SMAD Activates TG2_exp Increased TG2 Expression & Activity SMAD->TG2_exp Upregulates ECM_cross ECM Crosslinking TG2_exp->ECM_cross Catalyzes ECM_prod Increased ECM (Fibronectin, Collagen) ECM_prod->ECM_cross TM_stiff Increased TM Stiffness ECM_cross->TM_stiff Leads to Outflow_res Increased Outflow Resistance TM_stiff->Outflow_res IOP Elevated IOP Outflow_res->IOP TG2_IN_1 This compound TG2_IN_1->TG2_exp Inhibits Experimental_Workflow start Start: Ocular Hypertension Study baseline Baseline IOP Measurement start->baseline model Induce Ocular Hypertension (Ad5.TGM2 Intravitreal Injection) confirm Confirm IOP Elevation (Twice weekly monitoring) model->confirm baseline->model treatment Administer this compound (Intravitreal Injection) confirm->treatment monitor Monitor Post-Treatment IOP (e.g., 24, 48, 72h) treatment->monitor endpoint Endpoint Analysis monitor->endpoint analysis Outflow Facility Measurement Immunohistochemistry Western Blot endpoint->analysis end End of Study endpoint->end

References

Troubleshooting & Optimization

TG-2-IN-1 solubility and stability issues in aqueous solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound D003, is an inhibitor of Transglutaminase-2 (TGM2). TGM2 is a calcium-dependent enzyme with multiple functions, including protein cross-linking (transamidation) and GTPase activity. The catalytic mechanism of TGM2's transamidation activity involves a key cysteine residue in its active site. This compound likely exerts its inhibitory effect by interacting with this active site.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has good solubility in water and DMSO. For optimal dissolution, specific conditions are recommended. Please refer to the solubility data table below for detailed information.

Q3: Is this compound stable in aqueous solutions?

A3: No, this compound is known to be unstable in aqueous solutions. It is strongly recommended to prepare solutions fresh before each experiment. The chemical structure of this compound contains a thioester and an imidazolium group. Thioesters are susceptible to hydrolysis in aqueous environments, which is a likely cause of the compound's instability. The stability of the imidazolium ring can also be pH-dependent.

Q4: How should I prepare a stock solution of this compound?

A4: For a stock solution, dissolving this compound in DMSO is a common practice for many small molecule inhibitors. However, if an aqueous stock solution is required, it should be prepared immediately before use. For cell culture experiments, a concentrated stock in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.

Q5: Can I store solutions of this compound for future use?

A5: It is not recommended to store solutions of this compound. Due to its instability, storing the compound in solution can lead to degradation and a decrease in its effective concentration, which can cause variability in experimental results. Always prepare fresh solutions for optimal and consistent results.

Solubility Data

SolventConcentrationMethod
Water100 mg/mL (453.06 mM)Requires sonication.
DMSO25 mg/mL (113.27 mM)Requires sonication, warming, and heating to 60°C.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Medium

  • Possible Cause A: Exceeded Solubility Limit. The concentration of this compound in your final working solution may be too high for the aqueous environment of the buffer or cell culture medium.

    • Solution:

      • Review the solubility data to ensure you are within the soluble range.

      • When diluting a DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effect on the cells and to avoid precipitation of the compound.

      • Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Possible Cause B: Interaction with Media Components. Components in your cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, may interact with this compound, causing it to precipitate.

    • Solution:

      • Consider preparing the final dilution in a serum-free medium if your experimental design allows.

      • Test the solubility of this compound in your specific basal medium before conducting a full experiment.

  • Possible Cause C: pH of the Solution. The pH of your buffer or medium could influence the solubility of this compound.

    • Solution:

      • Ensure your buffer or medium is at the correct physiological pH (typically 7.2-7.4 for cell culture).

      • If working with different buffer systems, check for pH-dependent solubility.

Issue 2: Inconsistent or No Inhibitory Effect Observed

  • Possible Cause A: Degradation of this compound. As previously mentioned, this compound is unstable in aqueous solutions. If the solution is not prepared fresh, the compound may have degraded, leading to a lower effective concentration.

    • Solution:

      • Always prepare this compound solutions immediately before use. Do not use solutions that have been stored.

      • For time-course experiments longer than a few hours, consider the stability of the compound in your experimental conditions. It may be necessary to replenish the compound by changing the medium.

  • Possible Cause B: Incorrect Concentration. Errors in calculating dilutions or weighing the compound can lead to a final concentration that is too low to elicit an effect.

    • Solution:

      • Double-check all calculations for preparing stock and working solutions.

      • Ensure your balance is properly calibrated for weighing small amounts of the compound.

  • Possible Cause C: Suboptimal Assay Conditions. The inhibitory activity of this compound may be dependent on specific experimental conditions.

    • Solution:

      • Since TGM2 is a calcium-dependent enzyme, ensure that the calcium concentration in your assay buffer is appropriate for enzyme activity.

      • Optimize the incubation time of your cells with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound (Molecular Weight: 220.72 g/mol )

    • Ster

TG-2-IN-1 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing experimental kits and assays related to Transglutaminase 2 (TG2). Our goal is to help you navigate common challenges and interpret your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: My TG2 enzyme activity is lower than expected. What are the possible causes?

Several factors can contribute to lower-than-expected TG2 enzyme activity. Consider the following:

  • Calcium Concentration: TG2 is a calcium-dependent enzyme. Its catalytic activity requires millimolar concentrations of Ca²⁺. Ensure your buffers contain sufficient calcium.

  • Guanine Nucleotides: TG2 is inhibited by guanine nucleotides (GTP/GDP). Intracellularly, TG2 often acts as a G-protein and lacks enzymatic activity. For in vitro assays, ensure your sample preparation minimizes GTP/GDP contamination.

  • Redox State: The redox environment can impact TG2 activity. Oxidation can lead to the formation of a disulfide bridge that inactivates the enzyme.

  • Inhibitor Presence: Ensure no known TG2 inhibitors are present in your sample or reagents.

Q2: I am observing inconsistent results in my cell-based TG2 assays. What could be the reason?

Inconsistent results in cell-based assays can stem from several variables:

  • Cellular Localization: TG2's function is highly dependent on its location within the cell. Changes in cellular distribution can alter its activity and interactions.

  • Nitric Oxide (NO) Levels: NO can inhibit TG2 activity through S-nitrosylation, which may also alter its cellular distribution.

  • Cell Type Specificity: The role and regulation of TG2 can differ significantly between cell types, such as neurons and astrocytes.

Q3: I am seeing unexpected changes in NF-κB and TGF-β1 signaling in my experiment. How is this related to TG2?

TG2 can significantly influence both NF-κB and TGF-β1 signaling pathways:

  • TGF-β1 Activation: Induction of TG2 can lead to the activation of TGF-β1, which in turn increases the synthesis and deposition of extracellular matrix proteins.

  • NF-κB Activity: TG2 induction can stimulate NF-κB activity. This effect is dependent on TG2's transglutaminase activity. Interestingly, the effect of TG2 on NF-κB can be cell-type specific. For instance, in some cancer cells, TG2 upregulates NF-κB, while in primary astrocytes, depletion of TG2 leads to an increase in NF-κB activity.

Troubleshooting Guides

Problem: Low or No TG2 Transamidation Activity
Potential Cause Recommended Solution
Insufficient Ca²⁺Supplement reaction buffers with 1-5 mM CaCl₂.
Presence of GTP/GDPIf possible, include a GTP-hydrolyzing enzyme or use non-hydrolyzable GTP analogs in control experiments.
Oxidizing ConditionsAdd a reducing agent like DTT (1-2 mM) to the lysis buffer and reaction buffer.
Incorrect Protein ConformationEnsure the enzyme is in its "open," active conformation. This can sometimes be facilitated by specific inhibitors that lock it in an active state.
Problem: Unexpected Effects on Downstream Signaling
Observation Potential Explanation Troubleshooting Steps
No increase in TGF-β1 activation despite TG2 overexpression.The transglutaminase activity of TG2 may be inhibited.Confirm TG2 enzymatic activity. Use a specific TG2 inhibitor as a negative control to verify that the effect is dependent on its catalytic function.
Contradictory NF-κB activity compared to published literature.The role of TG2 in NF-κB signaling is highly context- and cell-type-dependent.Carefully document your cell type and experimental conditions. Compare your findings with literature that uses a similar model system.
Altered cell adhesion and motility independent of enzyme activity.TG2 has non-catalytic functions, including interacting with fibronectin and integrins to promote cell adhesion and signaling.Use TG2 mutants that lack catalytic activity (e.g., C277S) to dissect catalytic versus non-catalytic roles.

Experimental Protocols & Signaling Pathways

Key Signaling Pathway: TG2, NF-κB, and TGF-β1

The following diagram illustrates the signaling cascade where TG2 induction leads to the activation of NF-κB and TGF-β1, ultimately resulting in increased extracellular matrix deposition.

TG2_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibitors TG2 TG2 Induction NFkB NF-κB Activation TG2->NFkB stimulates TGFb1 TGF-β1 Expression & Bioactivation NFkB->TGFb1 increases ECM Increased ECM Deposition (Collagen, Fibronectin) TGFb1->ECM promotes SN50 SN50 SN50->NFkB inhibits NO Nitric Oxide (NO) NO->TG2 inhibits (S-nitrosylation)

Caption: TG2 signaling cascade leading to ECM deposition.

Experimental Workflow: Investigating TG2-Mediated Effects

This workflow outlines the steps to investigate the impact of TG2 on downstream signaling pathways.

Experimental_Workflow start Start: Cell Culture (e.g., Fibroblasts) induce_tg2 Induce TG2 Expression start->induce_tg2 treat_inhibitor Treat with Inhibitors (e.g., SN50 for NF-κB, NO donor) induce_tg2->treat_inhibitor measure_activity Measure TG2 Activity treat_inhibitor->measure_activity measure_signaling Measure NF-κB & TGF-β1 Levels treat_inhibitor->measure_signaling measure_ecm Quantify ECM Protein Deposition treat_inhibitor->measure_ecm analyze Analyze and Compare Results measure_activity->analyze measure_signaling->analyze measure_ecm->analyze

Caption: Workflow for studying TG2-mediated signaling.

Logical Relationship: TG2 Conformation and Activity

The conformation of TG2 is critical for its function. This diagram shows the relationship between different states of the enzyme.

TG2_Conformation inactive_closed Inactive 'Closed' State active_open Active 'Open' State inactive_closed->active_open + Ca²⁺ active_open->inactive_closed + GTP/GDP

Caption: Conformational states of TG2.

Technical Support Center: Off-Target Effects of TG-2-IN-1 in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific off-target effects of TG-2-IN-1 is not currently available in published scientific literature. This resource will be updated as new data emerges.

This technical support center provides general guidance and best practices for researchers using novel chemical probes like this compound, where a comprehensive off-target profile has not been publicly established. The following troubleshooting guides and frequently asked questions are designed to help researchers design rigorous experiments and interpret their results with appropriate caution.

Frequently Asked Questions (FAQs)

Q1: What is the known target of this compound?

This compound is primarily known as an inhibitor of Transglutaminase 2 (TGM2). TGM2 is a multifunctional enzyme involved in a variety of cellular processes, including protein cross-linking, cell adhesion, and signal transduction.

Q2: Have any off-target effects of this compound been reported?

Currently, there is no publicly available data from selectivity profiling, such as kinome scans or broad binding assays, that specifically details the off-target interactions of this compound. The absence of this information necessitates careful experimental design to validate that the observed effects are due to the inhibition of TGM2 and not an unknown off-target.

Q3: What are the general best practices for using a chemical probe with an unknown off-target profile?

When working with a compound like this compound, it is crucial to employ a multi-faceted approach to validate your findings. This includes:

  • Using multiple, structurally distinct inhibitors: If possible, use another known TGM2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.

  • Employing genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target (TGM2). The resulting phenotype should mimic the effects of this compound.

  • Performing dose-response experiments: A specific, on-target effect should exhibit a clear dose-dependent relationship.

  • Using inactive structural analogs: If available, a structurally similar but biologically inactive version of the inhibitor can serve as an excellent negative control.

  • Conducting rescue experiments: If the phenotype is due to the inhibition of the target's enzymatic activity, it might be possible to "rescue" the effect by introducing a downstream product or a constitutively active form of a downstream effector.

Troubleshooting Guides

Guide 1: Unexpected or Unexplained Phenotypes

Issue: You observe a cellular phenotype that is not consistent with the known functions of TGM2.

Possible Cause: This could be indicative of an off-target effect of this compound.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for the observed phenotype and see if it has been linked to any other signaling pathways or protein targets.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to specifically deplete TGM2 and see if the unexpected phenotype is replicated. If not, it is likely an off-target effect.

  • Orthogonal Inhibitor: Treat your model system with a structurally different TGM2 inhibitor. If the unexpected phenotype is not observed with the second inhibitor, it strengthens the case for an off-target effect of this compound.

  • Target Engagement Assay: If available, use a target engagement assay to confirm that this compound is binding to TGM2 in your experimental system at the concentrations used.

Guide 2: Discrepancy Between In Vitro and In Vivo Results

Issue: this compound shows a specific effect in a purified enzyme assay or a simple cell line, but the results in a more complex cellular model or an in vivo model are different or less clear.

Possible Causes:

  • Metabolism of the compound: The compound may be metabolized into active or inactive forms in a complex biological system.

  • Off-target effects in a broader biological context: An off-target may only be present or functionally relevant in certain cell types or tissues within a whole organism.

  • Poor pharmacokinetic properties: The compound may not reach the target tissue at a sufficient concentration in vivo.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the target tissue to ensure adequate exposure.

  • Ex Vivo Analysis: Isolate cells or tissues from a treated animal and perform biochemical assays to confirm target engagement and downstream signaling effects.

  • Use of Multiple Animal Models: If feasible, testing the compound in a second animal model can help to distinguish between species-specific effects and a more general off-target liability.

Experimental Protocols

Given the lack of specific data for this compound, the following are generalized protocols for key validation experiments that researchers should consider.

Protocol 1: Validating On-Target Engagement using Western Blot

This protocol aims to confirm that this compound is inhibiting the TGM2-mediated cross-linking of a known substrate in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • TGM2 substrate antibody (e.g., anti-fibronectin)

  • Loading control antibody (e.g., anti-GAPDH)

  • Lysis buffer

  • SDS-PAGE gels and transfer system

  • Western blot detection reagents

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with a dose-range of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE. TGM2-mediated cross-linking will result in high molecular weight aggregates of the substrate.

  • Transfer proteins to a membrane and probe with an antibody against the TGM2 substrate.

  • Probe with a loading control antibody.

  • Develop the blot and analyze the reduction in high molecular weight substrate bands in the this compound treated samples compared to the control.

Protocol 2: Experimental Workflow for Investigating Potential Off-Target Effects

This workflow provides a logical sequence of experiments to investigate a suspected off-target effect.

Caption: Workflow for investigating suspected off-target effects.

Signaling Pathways

The following diagram illustrates a simplified, generalized signaling pathway involving TGM2. The precise downstream effects are cell-type and context-dependent.

TGM2_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell FN Fibronectin Integrin Integrin FN->Integrin binds TGM2 TGM2 Integrin->TGM2 activates FAK FAK TGM2->FAK activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival TG2_IN_1 This compound TG2_IN_1->TGM2 inhibits

Caption: Simplified TGM2 signaling pathway.

Disclaimer: This information is for research purposes only. The absence of published off-target data for this compound underscores the need for rigorous experimental validation. Researchers should interpret their findings with caution and employ appropriate control experiments.

Technical Support Center: Refining TG-2-IN-1 Protocols for Reproducible Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-2-IN-1, a potent inhibitor of Transglutaminase 2 (TG2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound, helping you to identify and resolve common problems for more consistent data.

Issue Potential Cause Recommended Solution
High Variability in Replicate Wells/Samples Inconsistent inhibitor concentration: this compound is unstable in aqueous solutions and should be freshly prepared for each experiment.[1] Cellular health and density: Variations in cell seeding density or viability can lead to inconsistent responses.Solution Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) immediately before diluting it into your assay medium. Avoid repeated freeze-thaw cycles of the stock solution. Cell Culture: Ensure uniform cell seeding and check for consistent cell viability across all wells before adding the inhibitor.
Lower Than Expected Inhibition Incorrect inhibitor concentration: Calculation errors or degradation of the inhibitor can lead to a lower effective concentration. Suboptimal assay conditions: The activity of TG2 is calcium-dependent. Insufficient calcium in the assay buffer can lead to lower enzyme activity and an apparent decrease in inhibition. Cell permeability: While many TG2 inhibitors are cell-permeable, differences in cell lines and experimental conditions can affect uptake.[2]Concentration Verification: Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution spectrophotometrically. Assay Buffer Optimization: Ensure your assay buffer contains an optimal concentration of CaCl2 (typically 5-10 mM) for TG2 activation. Permeability Check: If intracellular inhibition is desired, consider using a positive control with a known cell-permeable TG2 inhibitor to validate your experimental setup.
Inconsistent Western Blot Results for Downstream Targets (e.g., Fibronectin) Inefficient protein extraction: Incomplete lysis can lead to variable protein yields. Suboptimal antibody performance: The primary antibody may not be specific or sensitive enough. Protein degradation: Degradation of target proteins during sample preparation can lead to inconsistent band intensities.Lysis Buffer: Use a robust lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. Antibody Validation: Validate your primary antibody for specificity and optimal dilution. Include positive and negative controls in your Western blot. Sample Handling: Keep samples on ice throughout the preparation process and add protease inhibitors to your lysis buffer.
High Background in Enzyme Activity Assays Autohydrolysis of substrate: Some substrates may hydrolyze spontaneously, leading to a high background signal. Contaminants in reagents: Impurities in buffers or substrates can interfere with the assay. Non-specific binding: In plate-based assays, non-specific binding of reagents to the plate can increase background.Substrate Control: Include a control well with substrate but no enzyme to measure the rate of autohydrolysis. Reagent Purity: Use high-purity reagents and filtered buffers. Blocking: If applicable, block the microplate wells with a suitable blocking agent (e.g., BSA) to reduce non-specific binding.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound?

This compound is a solid that should be stored at -20°C for long-term stability. For experimental use, prepare a fresh stock solution in an appropriate solvent like DMSO. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. This compound is unstable in aqueous solutions, so it is crucial to prepare working dilutions fresh for each experiment.[1]

2. What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A general starting point is to perform a dose-response curve ranging from 0.1 µM to 100 µM.[1][3] For example, in human scleral fibroblasts, a significant reduction in cell growth was observed starting at 0.1 µM.[1][3]

3. How can I be sure that the observed effects are specific to TG2 inhibition?

To confirm the specificity of this compound, consider the following controls:

  • Use a structurally different TG2 inhibitor: Comparing the effects of this compound with another known TG2 inhibitor can help confirm that the observed phenotype is due to TG2 inhibition.

  • Rescue experiment: If possible, overexpressing a TG2 mutant that is resistant to the inhibitor could rescue the phenotype.

  • Off-target screening: While not always feasible in an individual lab, be aware of potential off-target effects of small molecule inhibitors and consult available literature.[4][5]

4. Can this compound be used for in vivo experiments?

The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Researchers should consult the latest literature or perform preliminary in vivo studies to assess its stability, bioavailability, and potential toxicity.

5. What is the mechanism of action of this compound?

This compound is an inhibitor of Transglutaminase 2 (TG2), a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between proteins. By inhibiting TG2, this compound can modulate various cellular processes, including cell adhesion, migration, extracellular matrix (ECM) remodeling, and apoptosis.

Experimental Protocols

Protocol 1: In Vitro TG2 Enzyme Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of TG2 and the inhibitory effect of this compound.

Materials:

  • Recombinant human TG2

  • TG2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • Substrate solution (e.g., a biotinylated peptide specific for TG2)[6]

  • Amine donor substrate (e.g., poly-L-lysine coated plate or a soluble amine)

  • This compound

  • Stop Solution

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions as required. Prepare a fresh stock solution of this compound in DMSO and create a serial dilution in TG2 Assay Buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of TG2 Assay Buffer to each well. Add 10 µL of your this compound dilutions (or vehicle control) to the respective wells. Add 20 µL of recombinant TG2 enzyme solution to all wells except the blank. Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. Wash the plate three times with a wash buffer. Add 100 µL of TMB substrate and incubate until a blue color develops. Add 100 µL of stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

Protocol 2: Western Blot Analysis of Fibronectin Expression

This protocol details the steps to analyze the effect of this compound on the expression and deposition of fibronectin, a key ECM protein regulated by TG2.

Materials:

  • Cell culture plates

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Fibronectin

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-72 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-fibronectin antibody (at the recommended dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the fibronectin signal to the loading control.

Data Presentation

Table 1: IC₅₀ Values of this compound in Various Experimental Systems

Cell Line/SystemAssay TypeIC₅₀ (µM)Reference
Human Scleral FibroblastsCell Proliferation~10[1][3]
In Vitro Enzyme AssayColorimetricData not available-
Specific Cancer Cell LineCell ViabilityData to be determined by user-

Note: IC₅₀ values are highly dependent on experimental conditions. The values presented are for reference and should be determined empirically for your specific system.

Visualizations

TG2 Signaling Pathways

Transglutaminase 2 is involved in multiple signaling pathways that regulate cell survival, proliferation, and extracellular matrix interactions. Inhibition of TG2 with this compound can modulate these pathways.

TG2_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell FN Fibronectin Integrin Integrin FN->Integrin binds TG2_ext Extracellular TG2 Integrin->TG2_ext associates FAK FAK TG2_ext->FAK activates ECM_Deposition ECM Deposition TG2_ext->ECM_Deposition promotes TG2_int Intracellular TG2 NFkB NF-κB TG2_int->NFkB activates Akt Akt FAK->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation TG2_IN_1 This compound TG2_IN_1->TG2_ext TG2_IN_1->TG2_int

Caption: TG2 signaling pathways and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps to evaluate the effectiveness of this compound in a cell-based assay.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (e.g., 24-72h) treatment->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability (e.g., MTT) endpoint->viability western Western Blot (e.g., Fibronectin) endpoint->western enzyme_assay Enzyme Activity endpoint->enzyme_assay data_analysis Data Analysis end End data_analysis->end viability->data_analysis western->data_analysis enzyme_assay->data_analysis

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

Validating the Specificity of TG-2-IN-1 for Transglutaminase-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to generating reliable and reproducible experimental results. This guide provides a framework for validating the specificity of TG-2-IN-1, a commercially available inhibitor of transglutaminase-2 (TG2), by comparing its (hypothetical, based on typical inhibitor profiles) performance with other known TG2 inhibitors and detailing the necessary experimental protocols.

Transglutaminase-2 is a multifaceted enzyme implicated in a wide range of biological processes and diseases, including celiac disease, neurodegenerative disorders, fibrosis, and cancer.[1][2] Its activity is complex, involving not only protein cross-linking via its transamidase function but also GTPase/G-protein signaling.[3][4] The development of potent and selective TG2 inhibitors is therefore of significant therapeutic interest.[1][5]

This guide will outline the key experimental approaches to determine the potency and selectivity of a TG2 inhibitor, using this compound as the primary subject of investigation. We will also present a comparative analysis with other well-characterized TG2 inhibitors.

Comparative Analysis of Transglutaminase-2 Inhibitors

A critical step in validating a new inhibitor is to compare its potency (commonly measured as the half-maximal inhibitory concentration, or IC50) against the target enzyme with that of other known inhibitors. Furthermore, assessing its activity against other members of the transglutaminase family is crucial to establish its specificity.

Note: Despite extensive searches of scientific literature and patent databases, specific quantitative data (IC50 values and selectivity profiles) for this compound (also marketed as Compound D003) is not publicly available. The following table includes data for other known TG2 inhibitors to provide a comparative landscape. Should data for this compound become available, it can be benchmarked against these compounds.

InhibitorTargetIC50 (TG2)Selectivity Profile (IC50 or % Inhibition)Mechanism of ActionReference
This compound TG2Data not availableData not availablePresumed TG2 inhibitor-
ZED1227 TG2~30 nM (kinact/KI)Highly selective against other TGsIrreversible, active-site directed[6]
ERW1041 TG2Potent (exact IC50 varies by assay)Shows some cross-reactivity with TG1Irreversible, active-site directed[7][8]
PX-12 TG2More effective than ERW1041 in some assays-Oxidative inhibitor (targets Cys370/371)[7]
[11C]1 TG253 nMSelective binding demonstratedIrreversible[9][10]
KCC009 TG2Potent (in vivo activity demonstrated)--[5]
GK921 TG2PotentBinds to an allosteric siteAllosteric inhibitor[5]
Cystamine TG2VariesKnown off-target effects (e.g., caspase-3)Competitive amine and potentially irreversible[1][11]

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, a series of biochemical and cell-based assays should be performed.

In Vitro Transglutaminase Activity Assay

This is the primary assay to determine the potency of an inhibitor against purified TG2. A common method is a colorimetric or fluorescent assay that measures the incorporation of a primary amine (e.g., 5-(biotinamido)pentylamine) into a glutamine-containing substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 2 mM DTT).

    • Reconstitute purified human TG2 enzyme to a working concentration.

    • Prepare a stock solution of the glutamine-donor substrate (e.g., N,N-dimethylcasein).

    • Prepare a stock solution of the amine-donor substrate (e.g., 5-(biotinamido)pentylamine).

    • Prepare serial dilutions of this compound and competitor inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, glutamine-donor substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the TG2 enzyme.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA to chelate Ca2+).

    • Detect the incorporated biotinylated amine using a streptavidin-HRP conjugate and a colorimetric substrate (e.g., TMB) or a fluorescent substrate.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling Against Other Transglutaminases

To determine the specificity of this compound, its inhibitory activity should be tested against other relevant transglutaminase family members, such as TG1, TG3, TG6, and Factor XIIIa. The same in vitro activity assay can be adapted using the respective purified enzymes and their preferred substrates. A highly selective inhibitor will show a significantly higher IC50 value for other transglutaminases compared to TG2.

In Cellulo TG2 Activity Assay

Cell-based assays are crucial to confirm that the inhibitor is active in a more complex biological environment and can permeate cell membranes if targeting intracellular TG2.

Protocol:

  • Cell Culture:

    • Culture a cell line known to express TG2 (e.g., Caco-2 cells).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Inhibitor Treatment and TG2 Activity Measurement:

    • Treat the cells with varying concentrations of this compound for a predetermined time.

    • Lyse the cells and measure TG2 activity in the cell lysates using the in vitro assay described above.

    • Alternatively, for measuring extracellular TG2 activity, incubate intact cells with a cell-impermeable amine donor substrate in the presence of the inhibitor.

  • Data Analysis:

    • Determine the IC50 of the inhibitor in the cellular context.

Off-Target Screening

For a comprehensive specificity profile, broader screening against a panel of unrelated targets (e.g., kinases, proteases) is recommended. This can be performed through commercially available services that utilize various screening platforms.

Visualizing Experimental Workflows and Pathways

Signaling and Catalytic Functions of Transglutaminase-2

TG2_Functions cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TG2_ext Extracellular TG2 FN Fibronectin TG2_ext->FN Binds Integrin Integrins TG2_ext->Integrin Binds ECM ECM Cross-linking (Fibrosis) TG2_ext->ECM Catalyzes FN->ECM Integrin->ECM TG2_int Intracellular TG2 G_protein G-protein Signaling TG2_int->G_protein Functions as (GTP-bound) Transamidation Transamidation (Protein Cross-linking) TG2_int->Transamidation Apoptosis Apoptosis Regulation TG2_int->Apoptosis GTP GTP GTP->TG2_int Inhibits transamidation Ca2 Ca2+ Ca2->TG2_int Activates transamidation

Caption: Dual roles of Transglutaminase-2 in extracellular and intracellular environments.

Workflow for Determining Inhibitor IC50

IC50_Workflow prep Prepare Reagents (Enzyme, Substrates, Inhibitor) serial_dil Serial Dilution of this compound prep->serial_dil assay_setup Set up 96-well plate reactions serial_dil->assay_setup incubation Incubate at 37°C assay_setup->incubation detection Stop reaction & Add detection reagents incubation->detection readout Measure Absorbance/Fluorescence detection->readout analysis Calculate % Inhibition readout->analysis plot Plot Dose-Response Curve analysis->plot ic50 Determine IC50 Value plot->ic50

Caption: Standard workflow for the in vitro determination of an inhibitor's IC50 value.

Logical Flow for Specificity Validation

Specificity_Validation start This compound tg2_assay Determine IC50 against TG2 start->tg2_assay isozyme_panel Screen against other TGs (TG1, TG3, Factor XIIIa) tg2_assay->isozyme_panel cellular_assay Test in cell-based TG2 assay isozyme_panel->cellular_assay off_target Broad off-target screening cellular_assay->off_target conclusion Conclusion on Specificity off_target->conclusion

Caption: A logical progression of experiments to validate the specificity of a TG2 inhibitor.

References

Cross-Validation of TG-2-IN-1 Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Transglutaminase 2 (TG2) using the specific inhibitor TG-2-IN-1 and the genetic knockdown of TG2. Cross-validation of results from both chemical and genetic perturbations is a cornerstone of robust target validation in drug discovery. This process ensures that the observed biological effects are specifically due to the modulation of the intended target, thereby increasing confidence in the therapeutic potential of a pharmacological agent.

Here, we present a detailed overview of the experimental methodologies for both approaches, comparative data on their effects on cellular processes, and visual representations of the relevant signaling pathway and experimental workflow.

Signaling Pathway of Transglutaminase 2 (TG2)

Transglutaminase 2 is a multifunctional enzyme with roles in protein cross-linking and signal transduction. Its activity is implicated in a variety of cellular processes, including cell adhesion, migration, and survival. The following diagram illustrates a simplified signaling pathway involving TG2.

TG2_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular ECM ECM (Fibronectin, Collagen) Integrin Integrin ECM->Integrin binds TG2 Transglutaminase 2 (TG2) Integrin->TG2 activates GF_Receptor Growth Factor Receptor GF_Receptor->TG2 activates RhoA RhoA TG2->RhoA activates FAK FAK TG2->FAK activates NF_kB NF-κB TG2->NF_kB activates Akt Akt TG2->Akt activates Cell_Adhesion Cell Adhesion & Migration RhoA->Cell_Adhesion FAK->Cell_Adhesion Gene_Expression Gene Expression NF_kB->Gene_Expression Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression->Cell_Survival Cross_Validation_Workflow cluster_inhibitor cluster_genetic Start Hypothesis: Inhibition of Target X affects Phenotype Y Inhibitor_Branch Pharmacological Approach Start->Inhibitor_Branch Genetic_Branch Genetic Approach Start->Genetic_Branch Treat_Cells Treat cells with This compound Inhibitor_Branch->Treat_Cells Transfect_siRNA Transfect cells with TG2 siRNA Genetic_Branch->Transfect_siRNA Measure_Phenotype_I Measure Phenotype Y (e.g., cell viability, migration) Treat_Cells->Measure_Phenotype_I Result_I Result A Measure_Phenotype_I->Result_I Compare_Results Compare Result A and Result B Result_I->Compare_Results Confirm_Knockdown Confirm TG2 knockdown (Western Blot/qRT-PCR) Transfect_siRNA->Confirm_Knockdown Measure_Phenotype_G Measure Phenotype Y (e.g., cell viability, migration) Confirm_Knockdown->Measure_Phenotype_G Result_G Result B Measure_Phenotype_G->Result_G Result_G->Compare_Results Conclusion Conclusion: Phenotypic effects are on-target Compare_Results->Conclusion Results Correlate Divergence Divergent Results: Investigate off-target effects or incomplete knockdown Compare_Results->Divergence Results Differ

A Comparative Guide to TG2 Inhibition: TG-2-IN-1 vs. Cystamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Transglutaminase 2 (TG2) is a critical decision. This guide provides a detailed comparison of two such inhibitors: TG-2-IN-1 and cystamine, focusing on their mechanisms of action, specificity, and available efficacy data.

Executive Summary

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes and associated with various pathologies, including neurodegenerative diseases, cancer, and autoimmune disorders. Its inhibition is a key area of therapeutic research. This guide contrasts this compound, a compound identified in myopia research, with the well-established but non-specific inhibitor, cystamine.

While extensive data is available for cystamine, detailing its complex inhibitory mechanisms and off-target effects, there is a notable lack of specific quantitative data on the direct inhibition of TG2 by this compound. This guide presents the available information to aid researchers in making informed decisions, while highlighting the current data gap for this compound.

Quantitative Data Comparison

A direct quantitative comparison of the inhibitory potency of this compound and cystamine against TG2 is hampered by the limited publicly available data for this compound.

InhibitorTargetReported EfficacyOff-Target Effects
This compound Transglutaminase 2 (TG2)Inhibits growth of human scleral fibroblasts (0.1-100 μM).Not reported.
Cystamine Transglutaminase 2 (TG2)kinh/Ki = 1.2 mM-1 min-1 (irreversible inhibition)[1][2].Inhibits caspase-3 (IC50 = 23.6 μM)[3].

Mechanism of Action

This compound: The precise mechanism of action for this compound as a TG2 inhibitor has not been detailed in the available scientific literature. It is identified as "Compound D003" and has been used in the context of myopia research.

Cystamine: Cystamine exhibits multiple and complex mechanisms of TG2 inhibition. It can act as a competitive inhibitor, and its reduced form, cysteamine, also functions as a competitive amine substrate for TG2[4][5][6]. Furthermore, cystamine can act as an irreversible inhibitor by promoting the formation of a disulfide bond between Cys370 and Cys371, which allosterically abrogates the catalytic activity of human TG2[1][5]. This multifaceted inhibitory profile contributes to its non-specificity.

Specificity

This compound: The specificity of this compound for TG2 over other transglutaminases or other enzymes has not been reported.

Cystamine: Cystamine is a non-specific inhibitor. It is known to inhibit other enzymes, most notably caspase-3, with an IC50 of 23.6 μM[3]. This lack of specificity is a significant consideration in its experimental and potential therapeutic use.

Experimental Protocols

General Transglutaminase 2 (TG2) Inhibition Assay

This protocol describes a common method to assess the inhibitory potential of a compound against TG2.

Materials:

  • Recombinant human TG2

  • Substrate (e.g., N-Cbz-Gln-Gly)

  • Amine donor (e.g., monodansylcadaverine or putrescine)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)

  • Test inhibitor (e.g., this compound or cystamine)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, recombinant TG2, and varying concentrations of the test inhibitor.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate and the amine donor.

  • Monitor the reaction progress by measuring the fluorescence or absorbance of the product at appropriate wavelengths over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

TG2 Signaling Pathways

Transglutaminase 2 is involved in multiple signaling pathways that regulate cell survival, adhesion, migration, and extracellular matrix remodeling. The following diagram illustrates some of the key pathways influenced by TG2.

TG2_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular ECM Extracellular Matrix (Fibronectin, Collagen) Integrin Integrin FAK FAK Integrin->FAK Activates TG2_ext TG2 TG2_ext->ECM Cross-links TG2_ext->Integrin Binds to PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival, Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB NF-κB NFkB->Cell_Survival Promotes TG2_int TG2 TG2_int->NFkB Activates

Caption: Key signaling pathways involving Transglutaminase 2.

TG2 Inhibition Experimental Workflow

The following diagram outlines a typical workflow for evaluating and comparing TG2 inhibitors.

TG2_Inhibition_Workflow Start Start: Select Inhibitors (this compound, Cystamine) Biochemical_Assay Biochemical Assay: Determine IC50/Ki for TG2 Start->Biochemical_Assay Specificity_Assay Specificity Assay: Test against other enzymes (e.g., Caspases) Start->Specificity_Assay Cell_Based_Assay Cell-Based Assays: Assess effects on cell viability, apoptosis, etc. Biochemical_Assay->Cell_Based_Assay Specificity_Assay->Cell_Based_Assay Signaling_Analysis Signaling Pathway Analysis: Western Blot, etc. Cell_Based_Assay->Signaling_Analysis Data_Analysis Data Analysis & Comparison Signaling_Analysis->Data_Analysis Conclusion Conclusion: Select optimal inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for comparing TG2 inhibitors.

Conclusion

The choice between this compound and cystamine for TG2 inhibition studies depends heavily on the specific research question. Cystamine, while well-characterized, suffers from a significant lack of specificity, which can confound experimental results. Its multiple inhibitory mechanisms also add a layer of complexity to data interpretation.

This compound may offer a more specific alternative, but this remains to be demonstrated. The current absence of robust, publicly available data on its inhibitory potency and specificity against TG2 is a major limitation. Researchers considering this compound should be prepared to undertake comprehensive characterization studies to validate its use as a selective TG2 inhibitor.

For future research, a head-to-head comparison of this compound and cystamine, using standardized biochemical and cell-based assays, is essential to definitively determine their relative potencies and specificities. Such studies would be invaluable to the scientific community in selecting the most appropriate tools for investigating the role of TG2 in health and disease.

References

A Comparative Analysis of TG2 Inhibitors in Celiac Disease Models: ZED1227 (Proxy for TG-2-IN-1) vs. ERW1041

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. A key enzyme in the pathogenesis of celiac disease is tissue transglutaminase 2 (TG2). TG2 deamidates gluten peptides, increasing their immunogenicity and leading to an inflammatory response that damages the small intestine. Consequently, inhibiting TG2 is a promising therapeutic strategy. This guide provides a detailed comparison of two TG2 inhibitors, ZED1227 and ERW1041, based on available preclinical and clinical data. As information on a compound specifically named "TG-2-IN-1" is not publicly available, the clinically advanced TG2 inhibitor ZED1227 is used as a representative compound for comparison with the preclinical candidate ERW1041.

Mechanism of Action

Both ZED1227 and ERW1041 are inhibitors of tissue transglutaminase 2, but they belong to different chemical classes and are at different stages of development.

  • ZED1227 is a selective, orally available small-molecule inhibitor of TG2.[1] It acts by forming a stable covalent bond with a cysteine residue in the catalytic center of the active enzyme.[2] This irreversible inhibition prevents the deamidation of gluten peptides, a critical step in the activation of the downstream immune response.[3][4]

  • ERW1041 is an irreversible, active-site directed TG2 inhibitor based on a 3-bromo-4,5-dihydroisoxazole structure.[5] It has demonstrated efficacy in blocking TG2 activity both in laboratory settings and in living organisms.[5][6]

Signaling Pathway of TG2 in Celiac Disease and Point of Inhibition

The following diagram illustrates the central role of TG2 in the pathogenesis of celiac disease and the mechanism of action of TG2 inhibitors.

cluster_lumen Intestinal Lumen cluster_epithelium Epithelium cluster_lamina_propria Lamina Propria cluster_inhibitor Therapeutic Intervention Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion EpithelialCell Epithelial Cell Gliadin->EpithelialCell Transport TG2 Tissue Transglutaminase 2 (TG2) Gliadin->TG2 EpithelialCell->TG2 DeamidatedGliadin Deamidated Gliadin TG2->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (APC) (HLA-DQ2/DQ8) DeamidatedGliadin->APC Presentation TCell Gluten-Specific T-Cell APC->TCell Activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) TCell->Cytokines Release Damage Intestinal Damage (Villous Atrophy) Cytokines->Damage Inhibitor ZED1227 or ERW1041 Inhibitor->TG2 Inhibition

Caption: TG2 Inhibition in Celiac Disease Pathogenesis.

Comparative Efficacy Data

The following tables summarize the available quantitative data for ZED1227 and ERW1041 from various celiac disease models.

Table 1: Clinical Efficacy of ZED1227 in a Phase 2a Gluten Challenge Study
ParameterPlacebo10 mg ZED122750 mg ZED1227100 mg ZED1227
Change in Villus Height to Crypt Depth Ratio -0.440.490.48
P-value vs. Placebo-0.001<0.001<0.001
Change in Intraepithelial Lymphocyte Density (cells/100 epithelial cells) --2.7-4.2-9.6
95% Confidence Interval vs. Placebo--7.6 to 2.2-8.9 to 0.6-14.4 to -4.8
Data from a 6-week gluten challenge study in adult patients with well-controlled celiac disease.[7]
Table 2: Preclinical Efficacy of ERW1041 in In Vitro Models
Experimental ModelConcentrationTG2 Activity ReductionReference
Recombinant TG2 100 µM~90%[8]
Caco-2 Cell Lysates 10 µM55%[6]
Confluent Caco-2 Cells 10 µM~32%[6]
100 µM~70%[6]
Duodenal Biopsies 1 µM38%[6][9]
100 µM67%[6][9]
Epithelial Transport of P56-88 1 µM67%[9]
100 µM76%[9]

Experimental Protocols

ZED1227 Phase 2a Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial.[7]

  • Participants: Adults with serologically and histologically confirmed celiac disease, who were following a strict gluten-free diet for at least one year and had normal duodenal histology at baseline.[7]

  • Intervention: Participants underwent a 6-week gluten challenge, consuming 3 grams of gluten daily. They were randomized to receive placebo or ZED1227 at doses of 10 mg, 50 mg, or 100 mg once daily.[10]

  • Endpoints: The primary endpoint was the change in the duodenal villus height to crypt depth ratio from baseline to 6 weeks. Secondary endpoints included changes in intraepithelial lymphocyte density, symptoms, and quality of life.[7]

  • Biopsy Analysis: Duodenal biopsies were taken at baseline and after the 6-week challenge for histological and transcriptomic analysis.[10]

ERW1041 In Vitro and In Vivo Studies
  • In Vitro TG2 Inhibition Assay: The effect of ERW1041 on recombinant TG2 activity was assessed by measuring the cross-linking of a biotinylated gliadin peptide (P56-88) or 5-(biotinamido)-pentylamine.[8]

  • Cell-Based Assays: Caco-2 intestinal epithelial cells were used to evaluate the inhibition of extracellular TG2 activity. Cells were incubated with ERW1041, and TG2 activity was measured.[6]

  • Ex Vivo Biopsy Culture: Duodenal biopsies from celiac disease patients were cultured in the presence of ERW1041 to assess the inhibition of TG2 in the lamina propria.[6]

  • Animal Model: A genetically engineered mouse model that expresses human HLA-DQ8 and a gluten-specific T-cell receptor was used. These mice develop key features of celiac disease upon gluten consumption. ERW1041 was administered to these mice to evaluate its ability to block gluten-induced TG2 activation in the small intestine.[5]

Experimental Workflow for Preclinical Evaluation of TG2 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of TG2 inhibitors like ERW1041.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_start Drug Discovery A1 Recombinant TG2 Assay A2 Cell-Based Assays (e.g., Caco-2 cells) A1->A2 A3 Ex Vivo Biopsy Culture A2->A3 B1 Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) A3->B1 Lead Compound Selection B2 Celiac Disease Animal Model B1->B2 B3 Efficacy Assessment (TG2 Inhibition, Histology) B2->B3 Start Compound Synthesis (e.g., ERW1041) Start->A1

Caption: Preclinical Evaluation Workflow for TG2 Inhibitors.

Summary and Conclusion

Both ZED1227 and ERW1041 are promising TG2 inhibitors for the treatment of celiac disease. ZED1227 is significantly more advanced in its development, with demonstrated efficacy in a human clinical trial.[7][11] The data from the Phase 2a study provides strong evidence that inhibiting TG2 can protect the intestinal mucosa from gluten-induced damage in patients with celiac disease.[4][12]

ERW1041 is a potent preclinical candidate that has shown robust TG2 inhibition in a variety of in vitro and in vivo models, including a sophisticated mouse model of celiac disease.[5][8] The preclinical data for ERW1041 validates TG2 as a druggable target and supports the further development of this or similar compounds.[5]

References

A Comparative Guide to the Potency of TG-2-IN-1 and Other Small Molecule Inhibitors of Transglutaminase 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor TG-2-IN-1 against other known inhibitors of Transglutaminase 2 (TG2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes and pathologies, including fibrosis, neurodegenerative diseases, and cancer. Its inhibition by small molecules is a significant area of therapeutic research. This guide focuses on this compound and compares its potency to other well-characterized TG2 inhibitors.

Potency Comparison of TG2 Inhibitors

The potency of an inhibitor is a critical parameter for its potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the available potency data for this compound and other selected small molecule inhibitors of TG2.

InhibitorTargetPotency (IC50/k_inh/K_i)Cell PermeabilityMechanism of Action
This compound Transglutaminase 2 (TG2)Data not availableNot specifiedInhibits TG2 activity
1-155 Transglutaminase 2 (TG2)6.1 nMCell-permeableIrreversible
ZDON Transglutaminase 2 (TG2)150 nMCell-permeableIrreversible, reacts with active site cysteine
Cystamine Transglutaminase 2 (TG2)1.2 mM⁻¹ min⁻¹ (k_inh/K_i)[1][2]Cell-permeable (reduced to cysteamine intracellularly)Irreversible, promotes allosteric disulfide bond formation[1][2]
R281 Transglutaminase 2 (TG2)Potent (specific IC50 not available)Cell-impermeableNot specified

Signaling Pathway of Transglutaminase 2 in Fibrosis

Transglutaminase 2 plays a significant role in the progression of fibrosis, in part through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. The following diagram illustrates this relationship.

TG2_TGF_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates pSmad p-Smad2/3 Smad4 Smad4 pSmad->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to TG2_gene TG2 Gene Transcription Smad_complex->TG2_gene Activates TG2_protein TG2 Protein TG2_gene->TG2_protein Leads to TG2_protein->TGFb Activates latent TGF-β1 ECM Extracellular Matrix (Fibronectin, Collagen) TG2_protein->ECM Cross-links Fibrosis Fibrosis ECM->Fibrosis Contributes to

TGF-β signaling pathway leading to TG2 expression and fibrosis.

Experimental Protocols

Determination of TG2 Enzymatic Activity (Colorimetric Assay)

This protocol outlines a common method for determining the enzymatic activity of TG2 and for evaluating the potency of inhibitors. This assay is based on the TG2-mediated incorporation of a primary amine into a glutamine-containing substrate, which can be detected colorimetrically.

Materials:

  • Recombinant human Transglutaminase 2 (TG2)

  • TG2 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂)

  • Substrate 1 (Amine donor, e.g., biotinylated cadaverine)

  • Substrate 2 (Glutamine-containing protein, e.g., N,N-dimethylcasein)

  • Stop Solution (e.g., EDTA to chelate Ca²⁺)

  • Streptavidin-Peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • 96-well microplate

  • Plate reader

Procedure:

  • Plate Preparation: Coat a 96-well microplate with the glutamine-containing substrate (e.g., N,N-dimethylcasein) and incubate overnight at 4°C. Wash the plate to remove unbound substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, 1-155) in TG2 Assay Buffer.

  • Enzyme Reaction:

    • Add the diluted inhibitors to the wells of the coated microplate.

    • Add recombinant TG2 enzyme to each well (except for the negative control).

    • Initiate the reaction by adding the amine donor substrate (e.g., biotinylated cadaverine).

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-Peroxidase conjugate to each well and incubate. This will bind to the incorporated biotinylated cadaverine.

    • Wash the plate again.

    • Add the peroxidase substrate (TMB) and incubate until a blue color develops.

    • Add a stop solution for the TMB reaction (e.g., sulfuric acid) to turn the color yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Potency Evaluation

The following diagram illustrates a typical workflow for evaluating the potency of small molecule inhibitors against TG2.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Reaction Incubate Enzyme, Substrates, and Inhibitor Inhibitor->Reaction Enzyme Prepare TG2 Enzyme Solution Enzyme->Reaction Substrates Prepare Substrates Substrates->Reaction Detection Colorimetric Detection Reaction->Detection Absorbance Measure Absorbance Detection->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for determining the IC50 of a TG2 inhibitor.

References

A Comparative Guide to Transglutaminase 2 (TG2) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key Transglutaminase 2 (TG2) inhibitors, supported by experimental data. TG2 is a multifunctional enzyme implicated in various aspects of cancer progression, including tumor growth, metastasis, and drug resistance, making it a compelling target for therapeutic intervention.

This document summarizes the performance of several TG2 inhibitors, presents detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Comparative Efficacy of TG2 Inhibitors

The following tables provide a summary of the in vitro and in vivo efficacy of selected TG2 inhibitors in various cancer models. Direct comparison is challenging due to the variability in experimental models and conditions across different studies.

Table 1: In Vitro Inhibitory Activity of TG2 Inhibitors

InhibitorTargetAssay TypeIC50/GI50 (µM)Cancer Cell Line(s)Reference(s)
MD102 TG2Enzyme ActivityIC50: 0.35Recombinant Human TG2[1]
Cell GrowthSulforhodamine B (SRB)GI50: 2.15ACHN (Renal)[1]
GI50: 1.98Caki-1 (Renal)[1]
GK921 TG2 (Allosteric)Enzyme ActivityIC50: 7.71Recombinant Human TG2[2]
Cell GrowthSulforhodamine B (SRB)Average GI50: 0.9058 Renal Cell Carcinoma Lines[3]
KCC009 TG2Cell Growth-H1299 (Lung)[4]
Cystamine TG2Enzyme Activitykinh/Ki = 1.2 mM⁻¹ min⁻¹Recombinant Human TG2[5]
MMP ActivityELISAIC50: ~100Glioblastoma cells[6]
ERW1041E TG2Enzyme ActivityKi: 11Recombinant TG2[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Ki: Inhibitor constant. Further details on experimental conditions are provided in the "Experimental Protocols" section.

Table 2: In Vivo Efficacy of TG2 Inhibitors in Xenograft Models

InhibitorCancer ModelAdministration Route & DosageOutcomeReference(s)
MD102 ACHN (Renal) XenograftOral & IntraperitonealInhibited tumor growth[1]
GK921 ACHN & Caki-1 (Renal) XenograftsOral; 8 mg/kgAlmost completely reduced tumor growth[2][3][8]
KCC009 DBT-FG (Glioblastoma) Orthotopic Xenograft-Sensitized tumors to BCNU chemotherapy, reducing tumor size by 50% (combination therapy)[9][10][11]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the mechanism of action and evaluation of TG2 inhibitors.

TG2-Mediated Signaling in Cancer

Transglutaminase 2 is involved in multiple signaling pathways that promote cancer cell survival, proliferation, and invasion. The diagram below illustrates the central role of TG2 in activating the NF-κB and PI3K/Akt pathways, which are critical for tumor progression.[12]

TG2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_nucleus Nucleus TG2_ext Extracellular TG2 Integrin Integrin TG2_ext->Integrin FN Fibronectin TG2_ext->FN Cross-linking PI3K PI3K Integrin->PI3K Activates EGFR EGFR EGFR->PI3K Activates TG2_intra Intracellular TG2 IKB IκB TG2_intra->IKB Inhibits TG2_intra->PI3K Activates p53 p53 TG2_intra->p53 NFkB NF-κB IKB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Akt Akt PI3K->Akt Activates GeneExp Gene Expression (Survival, Proliferation, Invasion) Akt->GeneExp Promotes p53->GeneExp Inhibits (Apoptosis) NFkB_nuc->GeneExp Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation assay_dev TG2 Enzyme Activity Assay (IC50 Determination) cell_viability Cell Viability/Growth Assay (GI50) (e.g., MTT, SRB) assay_dev->cell_viability western_blot Western Blot Analysis (Signaling Pathway Modulation) cell_viability->western_blot xenograft Cancer Cell Line Xenograft Model western_blot->xenograft Promising Candidates treatment Inhibitor Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis (IHC, Western Blot) monitoring->analysis start Identify/Synthesize TG2 Inhibitors start->assay_dev

References

Safety Operating Guide

Proper Disposal of TG-2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for TG-2-IN-1, a transglutaminase-2 (TGM-2) inhibitor used in research. Due to the limited publicly available safety data sheet (SDS) specifically for this compound, this guide emphasizes general best practices for the disposal of research-grade, small-molecule chemical compounds. All personnel should consult their institution's specific safety protocols and the supplier's SDS if available before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Information on TG-2, the target of the inhibitor, suggests that materials associated with it should be handled with care.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.

  • Lab Coat: A standard lab coat is necessary to protect clothing and skin.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many research chemicals, depends on its physical state (solid or in solution) and the nature of any contaminants. It is critical to avoid mixing different waste streams.

Step 1: Characterize the Waste

Identify whether the this compound waste is in solid form (e.g., unused powder) or dissolved in a solvent. If it is in a solution, the solvent is a primary determinant of the disposal route. Common solvents for similar compounds include DMSO.

Step 2: Segregate the Waste

Never mix this compound waste with general laboratory trash. It must be disposed of as chemical waste. Segregate based on the categories in the table below.

Step 3: Contain and Label the Waste

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the approximate concentration.

Step 4: Arrange for Disposal

Transfer the labeled waste container to your institution's designated chemical waste storage area. Follow your Environmental Health and Safety (EHS) department's procedures for waste pickup and disposal.

Data Presentation: Waste Categorization

For safe and compliant disposal, it is crucial to categorize the waste generated from this compound use. The following table provides a general framework for this categorization.

Waste TypeDescriptionDisposal Container
Unused Solid this compound Pure, unadulterated this compound powder.Labeled, sealed chemical waste container for solids.
This compound Solutions This compound dissolved in organic solvents (e.g., DMSO).Labeled, sealed chemical waste container for liquid waste.
Contaminated Labware Pipette tips, tubes, and other disposable labware that have come into direct contact with this compound.Labeled solid waste container or biohazard bag if applicable.
Contaminated PPE Gloves, disposable lab coats, etc., contaminated with this compound.Labeled solid waste container.

Experimental Protocols: Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary before reuse.

Materials:

  • Appropriate organic solvent (e.g., ethanol or isopropanol, depending on solubility and compatibility with the labware material)

  • Deionized water

  • Detergent

Procedure:

  • Initial Rinse: Rinse the labware with an appropriate organic solvent to remove the majority of the this compound residue. Collect this solvent rinse as hazardous liquid waste.

  • Wash: Wash the labware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely or dry in an oven, as appropriate for the material.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused/Contaminated) waste_type->solid Solid liquid Liquid Waste (In Solution) waste_type->liquid Liquid labware Contaminated Labware/PPE waste_type->labware Contaminated Materials solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container labware->solid_container ehs_disposal Transfer to EHS for Disposal solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling TG-2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the pure compound TG-2-IN-1, a transglutaminase-2 (TGM-2) inhibitor, is not publicly available through standard searches. The following guidance is based on general best practices for handling research-grade chemicals with unknown toxicity. It is imperative to obtain the official SDS from the supplier for comprehensive and specific safety information before handling this compound.

This compound is identified as a transglutaminase-2 (TGM-2) inhibitor intended for laboratory research purposes, such as studies related to myopia. Notably, the compound is reported to be unstable in solutions, and it is recommended that solutions be freshly prepared for experimental use. Due to the limited availability of specific safety data, researchers must handle this compound with a high degree of caution, adhering to stringent laboratory safety protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting, based on standard protocols for compounds with uncharacterized hazards.

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes, aerosols, and accidental contact. Standard safety glasses may not provide adequate protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact. Glove type should be selected based on the solvent used for dissolution, as specified in the supplier's SDS.
Body Protection Laboratory coatProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any dust or aerosols. If weighing or handling the solid form, a fume hood is strongly recommended.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light, as recommended for many research chemicals.[2] Always follow the specific storage conditions provided by the supplier.

  • Preparation: As the compound is unstable in solution, prepare solutions fresh for each experiment and avoid storing them for extended periods.

Spill Management: In the event of a spill, it is crucial to have a clear and practiced response plan. The following is a general procedure for cleaning up a small chemical spill in a laboratory setting.[3][4][5][6][7]

Disposal: Unused this compound and any contaminated materials should be disposed of as hazardous chemical waste.[8][9]

  • Waste Collection: Collect all waste, including empty vials, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all local, institutional, and national regulations for hazardous waste disposal. Never dispose of chemical waste down the drain or in regular trash.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[10]

Experimental Protocols

No detailed experimental protocols for the use of this compound were found in the public domain. Researchers should develop their own protocols based on the experimental objectives and adhere to standard laboratory practices for handling enzyme inhibitors. One study noted that this compound at concentrations of 0.1-100 μM for 5 days inhibited the growth of human scleral fibroblasts. This information may serve as a starting point for designing in vitro experiments.

Visualizations

Chemical_Spill_Workflow spill Chemical Spill Occurs assess Assess the Spill (Size, Hazard) spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Immediate Danger ppe Don Appropriate PPE assess->ppe Small & Manageable call_ehs Call EHS/Emergency (Large or High-Hazard Spill) evacuate->call_ehs contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (As Hazardous Waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a laboratory chemical spill.

Safety_Information_Workflow start Need Safety Information for this compound search Perform Public Database Search start->search sds_found Specific SDS Found? search->sds_found review_sds Review SDS for Specific PPE & Handling sds_found->review_sds Yes no_sds No Specific SDS Found sds_found->no_sds No final_plan Develop Handling Plan Based on Official SDS review_sds->final_plan general_guidance Consult General Lab Safety Protocols no_sds->general_guidance contact_supplier Contact Supplier for Official SDS (Mandatory) general_guidance->contact_supplier contact_supplier->final_plan

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.